Veratraman
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H43N |
|---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(2R,5S)-2-[(1S)-1-[(6aS,6bS,9S,11aS,11bR)-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,9,11,11a-dodecahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidine |
InChI |
InChI=1S/C27H43N/c1-17-8-13-26(28-16-17)19(3)21-11-12-22-23-10-9-20-7-5-6-14-27(20,4)25(23)15-24(22)18(21)2/h9,17,19,21-23,25-26,28H,5-8,10-16H2,1-4H3/t17-,19-,21+,22-,23-,25-,26+,27-/m0/s1 |
InChI Key |
INQCTYQIXKBOAE-HVZOBAMXSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@@H]2CC[C@H]3[C@@H]4CC=C5CCCC[C@@]5([C@H]4CC3=C2C)C |
Canonical SMILES |
CC1CCC(NC1)C(C)C2CCC3C4CC=C5CCCCC5(C4CC3=C2C)C |
Origin of Product |
United States |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Purification of Veratraman Alkaloids
Veratramine, a prominent member of the this compound-type isosteroidal alkaloids, has garnered significant attention for its use as a biopesticide and as a key molecular scaffold in medicinal chemistry.[1] Found in plants of the Veratrum genus, these complex natural products are characterized by a unique C-nor-D-homo steroid skeleton.[2] Efficient and scalable methods for their synthesis and purification are critical for advancing research and development in agriculture and medicine. While extraction from natural sources is possible, it often suffers from inconsistent supply, making robust chemical synthesis a highly sought-after alternative.[1][3]
This technical guide provides a detailed overview of a state-of-the-art synthetic route to (-)-veratramine and outlines established protocols for its purification, both from synthetic reaction mixtures and natural plant sources.
I. Total Synthesis of (-)-Veratramine
In 2024, a concise, divergent, and scalable synthesis of (-)-veratramine was reported, starting from the inexpensive steroid dehydro-epi-androsterone. This route provides gram-scale quantities of the target molecule with a notable overall yield.[1]
Logical Workflow for the Total Synthesis of (-)-Veratramine
The synthesis proceeds through several key stages, beginning with the construction of the C-nor-D-homo steroid core, followed by the formation of the F ring to complete the characteristic hexacyclic structure of Veratramine.
Caption: High-level workflow for the gram-scale synthesis of (-)-Veratramine.
Quantitative Data: Synthesis Yield
The 13-step synthesis provides (-)-veratramine in a high overall yield, with the practicability of the route demonstrated on a gram scale.[1]
| Step | Product | Yield |
| 1-11 | Advanced Intermediate (28) | - |
| 12 | Amine Intermediate (29) | 84% |
| 13 | (-)-Veratramine (1) | - |
| Overall | (-)-Veratramine (1) | 11% |
Experimental Protocol: Total Synthesis of (-)-Veratramine
The following protocol is adapted from the gram-scale synthesis reported by Qin, Liu, and coworkers in 2024.[1]
Step 1: Preparation of Amine Intermediate (29) from Advanced Intermediate (28)
-
Dissolve the sulfinyl-containing advanced intermediate (28) in a solution of hydrochloric acid in methanol (HCl/MeOH).
-
Stir the reaction mixture to facilitate the removal of the sulfinyl group.
-
Upon completion of the reaction (monitored by TLC or LC-MS), neutralize the mixture.
-
Treat the resulting amine with potassium carbonate (K₂CO₃) to induce lactamization, forming the F ring.
-
Isolate the product (29) via standard workup and purification, achieving an 84% yield.
Step 2: Final Reduction to (-)-Veratramine (1)
-
Dissolve the amine intermediate (29) in a suitable anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution in an ice bath.
-
Carefully add Lithium aluminum hydride (LiAlH₄) portion-wise to the solution to reduce the amide group.
-
Allow the reaction to proceed until completion.
-
Perform a careful aqueous workup (e.g., Fieser workup) to quench the excess LiAlH₄.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield pure (-)-veratramine (1). The final product (1.79 g) should exhibit spectroscopic data identical to the natural material.[1]
II. Purification Methods
Purification is a critical step to isolate this compound alkaloids from either a crude reaction mixture or a natural plant extract. The methods typically involve extraction followed by various chromatographic techniques.
General Purification Workflow
A generalized workflow for the purification of this compound alkaloids involves initial extraction and partitioning, followed by one or more chromatographic steps to achieve high purity, and often concluding with crystallization.
Caption: Generalized workflow for the purification of this compound alkaloids.
Experimental Protocol: Purification from Natural Sources
This protocol is based on the methodology for extracting and purifying steroidal alkaloids from the roots and rhizomes of Veratrum mengtzeanum.[4]
1. Extraction and Refinement
-
Crush and dry the plant material (e.g., 16 kg of roots and rhizomes).
-
Perform an exhaustive extraction with ethanol (e.g., 3 x 30 L) at room temperature.
-
Condense the resulting extract under reduced pressure to yield a crude extract.
-
Refine the crude extract by partitioning with ethyl acetate to obtain an alkaloid-enriched fraction.
2. Reversed-Phase Column Chromatography (RP-18)
-
Subject the alkaloid-enriched fraction to Reversed-Phase (RP-18) column chromatography.
-
Elute the column with a gradient of methanol in water (e.g., starting from 40% and increasing to 80% MeOH).
-
Collect fractions and combine them based on their TLC profiles to yield several sub-partitions.
3. Silica Gel Column Chromatography (SGCC)
-
Take a sub-partition and subject it to Silica Gel Column Chromatography (SGCC).
-
Elute with an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 15:1).
-
Isolate fractions containing the target compounds.
4. Semi-Preparative High-Performance Liquid Chromatography (HPLC)
-
For final purification, dissolve the isolated fractions in a suitable solvent.
-
Inject the solution onto a semi-preparative HPLC column.
-
Elute with an isocratic or gradient solvent system, for example, acetonitrile and water with a triethylamine (TEA) modifier (e.g., CH₃CN / 0.02% TEA in H₂O, 70:30).[4]
-
Collect the peak corresponding to the pure this compound alkaloid and remove the solvent under vacuum.
Experimental Protocol: Purification by Crystallization
Crystallization is an effective final step to obtain highly pure, crystalline solid material.[5][6]
1. Solvent Selection
-
Select a solvent or solvent system in which the Veratramine product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, acetone, or mixtures like ethanol/water.
2. Dissolution
-
Place the crude or semi-purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hotplate) to bring the solvent to a boil.[6]
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
3. Cooling and Crystallization
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, higher-quality crystals.[6]
-
Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]
4. Isolation and Drying
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
References
- 1. Divergent and gram-scale syntheses of (–)-veratramine and (–)-cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. youtube.com [youtube.com]
Veratraman: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratraman is a steroidal alkaloid derived from plants of the Veratrum genus.[1] This class of natural compounds has garnered significant interest in oncology for its potent cytotoxic and anti-proliferative properties. In vitro studies have revealed that this compound exerts its anti-cancer effects not through a single target, but by modulating multiple, critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the currently understood in vitro mechanisms of action of this compound, focusing on its impact on key signaling cascades, the resulting cellular consequences, and the experimental protocols used to elucidate these functions. The evidence presented is primarily based on the analysis of downstream pathway modulation, as direct binding affinity data for this compound to its purported targets remains limited in the current literature.
Core Mechanisms of Action
This compound's anti-neoplastic activity is attributed to its concurrent impact on at least three major signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Inhibition of the Hedgehog (Hh) Signaling Pathway
A primary and frequently cited mechanism of this compound is the suppression of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, including non-small cell lung cancer (NSCLC), to promote tumor growth and self-renewal.[2][3]
This compound, a structural analogue of the well-known Hh inhibitor cyclopamine, is believed to target the G protein-coupled receptor, Smoothened (SMO).[4] In a canonical 'off-state', the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling. This culminates in the activation of the Gli family of transcription factors, which translocate to the nucleus and initiate the transcription of pro-proliferative and anti-apoptotic genes.
This compound treatment has been shown to significantly downregulate the expression of Gli1, a key transcriptional effector of the Hh pathway, in NSCLC cells.[4][5] This inhibition disrupts the entire downstream signaling cascade, leading to a reduction in cancer cell viability and migration.[5]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound also exerts significant inhibitory effects on the PI3K/Akt/mTOR pathway, a central signaling node that regulates cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in a wide range of cancers, including liver, osteosarcoma, and prostate cancers.[4][5][6]
In vitro studies demonstrate that this compound treatment leads to a dose-dependent reduction in the phosphorylation of key components of this pathway, including PI3K, Akt (at Ser473), and mTOR.[6][7] By inhibiting the phosphorylation and subsequent activation of these kinases, this compound effectively shuts down this pro-survival pathway. This inhibition is a primary mechanism behind this compound's ability to induce autophagic cell death in HepG2 liver cancer cells and to suppress the growth of osteosarcoma cells.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Veratramine suppresses human HepG2 liver cancer cell growth in vitro and in vivo by inducing autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Veratramine influences the proliferation of human osteosarcoma cells through modulating the PI3K/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pancreatic Cancer Chemoprevention by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Veratraman: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation pathways of Veratraman, a steroidal alkaloid with noted anti-tumor and anti-hypertensive properties. Due to a notable gap in publicly available literature on the chemical stability of this compound under forced degradation conditions, this document focuses on its well-documented metabolic pathways and provides a robust framework for undertaking the necessary chemical stability studies.
Metabolic Stability and Degradation Pathways
The metabolism of this compound has been primarily investigated in preclinical models, revealing significant gender-dependent differences in its biotransformation. The primary metabolic routes involve oxidation and conjugation reactions, leading to the formation of several key metabolites.
In Vivo and In Vitro Metabolic Pathways
Studies in rat models and using rat liver microsomes have elucidated the main metabolic transformations of this compound. In vivo, the principal metabolic pathways are phenyl mono-oxidation, phenyl di-oxidation, and sulfate conjugation.[1] In contrast, in vitro studies with rat liver microsomes have shown the major pathways to be phenyl mono-oxidation, hydroxylation, and methylation.[1][2]
The two primary metabolites identified in plasma and urine are 7-hydroxyl-veratramine and veratramine-3-O-sulfate.[3] The formation of these metabolites is significantly influenced by gender. Male rats show a predominance of 7-hydroxyl-veratramine formation, while female rats predominantly produce veratramine-3-O-sulfate.[3] This gender-specific hepatic metabolism is considered a major contributor to the observed differences in pharmacokinetics and toxicity between sexes.[3]
The cytochrome P450 enzyme CYP2D6 has been identified as the major enzyme responsible for the hydroxylation of this compound.[4]
Figure 1: Proposed metabolic pathways of this compound.
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound exhibit significant gender-dependent differences, particularly after oral administration. These differences are summarized in the table below.
| Parameter | Male Rats | Female Rats | Reference |
| Oral Dose | 20 mg/kg | 20 mg/kg | [3] |
| Cmax | 51.1 ng/mL | 4.33 ng/mL | [3] |
| AUC₀-∞ | 53.5 min·µg/mL | 2.74 min·µg/mL | [3] |
| t₁/₂ | ~2-fold longer than female | - | [3] |
| Absolute Bioavailability | 22.5% | 0.9% | [3] |
| Major Metabolite in Plasma | 7-hydroxyl-veratramine | Veratramine-3-O-sulfate | [3] |
Table 1: Gender-Dependent Pharmacokinetic Parameters of this compound in Rats Following Oral Administration [3]
Chemical Stability and Degradation Pathways: A Proposed Investigational Framework
As of the date of this document, there is a lack of published studies on the chemical stability of this compound under forced degradation conditions. Such studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, all of which are regulatory requirements for drug development. This section provides a detailed guide for conducting these essential studies.
Forced Degradation (Stress) Studies
Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify the likely degradation products and understand the intrinsic stability of the molecule. The following conditions are recommended:
2.1.1. Experimental Protocols for Forced Degradation
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of a suitable base (e.g., sodium hydroxide) before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound and add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
-
Follow the incubation and sampling procedure as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of a suitable acid (e.g., hydrochloric acid) before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C).
-
Prepare a solution of this compound and incubate at elevated temperatures.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and solid this compound powder to UV and fluorescent light in a photostability chamber.
-
A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
-
Figure 2: Proposed workflow for a forced degradation study of this compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the technique of choice for this purpose.
2.2.1. Proposed HPLC-MS/MS Method Protocol
-
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Starting Point for Method Development):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. The gradient should be optimized to achieve separation between this compound and all degradation products.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, and MS detection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI, as this compound is a basic alkaloid.
-
MS Scan Mode: Full scan mode to detect all potential degradation products.
-
MS/MS Scan Mode: Product ion scan of the protonated molecular ion of this compound to elucidate its fragmentation pattern. This will aid in the structural characterization of degradation products.
-
Multiple Reaction Monitoring (MRM): Once degradation products are identified, MRM transitions can be established for quantitative analysis. For this compound, a transition of m/z 410.2 → 295.2 has been reported.[5]
-
-
Method Validation:
-
The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Specificity is demonstrated by showing that the method can separate this compound from all its degradation products, process impurities, and excipients.
-
Conclusion and Future Directions
The metabolic stability of this compound is relatively well-characterized, with clear evidence of gender-dependent metabolism leading to different pharmacokinetic profiles. However, a significant knowledge gap exists concerning its chemical stability under stress conditions. The successful development of this compound as a therapeutic agent necessitates a thorough investigation of its forced degradation pathways. The experimental frameworks and protocols outlined in this guide provide a comprehensive approach for researchers to systematically evaluate the chemical stability of this compound, identify its degradation products, and develop a validated stability-indicating analytical method. These studies are essential for ensuring the quality, safety, and efficacy of any future this compound-containing pharmaceutical products.
References
- 1. Metabolism Study of Veratramine Associated with Neurotoxicity by Using HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
Veratraman: A Technical Guide to its Toxicity and Safety Profile
Disclaimer: This document summarizes the available toxicological and safety data for Veratraman and related compounds, primarily Veratramine. It is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical or regulatory advice.
Executive Summary
This compound is a steroidal alkaloid derived from plants of the Veratrum genus. Due to a lack of direct toxicological studies on this compound, this guide primarily relies on data from the closely related and more extensively studied compound, Veratramine, as well as the general toxicity profile of Veratrum alkaloids. Veratramine is a derivative of this compound and serves as a critical surrogate for understanding the potential toxicities of this class of compounds.
Veratrum alkaloids are known for their potent effects on the nervous and cardiovascular systems, primarily through the modulation of sodium channels. Veratramine has demonstrated neurotoxic effects and impacts key cellular signaling pathways, including the Hedgehog and PI3K/Akt/mTOR pathways, suggesting potential for both therapeutic and adverse effects. This guide provides a comprehensive overview of the available non-clinical safety data, including acute toxicity, and discusses the known mechanisms of action and effects on signaling pathways. All quantitative data is presented in structured tables, and key concepts are visualized using diagrams.
Introduction to this compound and Veratrum Alkaloids
This compound belongs to a class of steroidal alkaloids found in various species of the Veratrum plant, commonly known as false hellebore. These plants have a long history of use in traditional medicine, but also a well-documented history of accidental poisoning in both humans and livestock. The primary toxic principles in Veratrum species are a complex mixture of steroidal alkaloids, including Veratramine, jervine, and cyclopamine.
Veratramine, a piperidine alkaloid, is a 14,15,16,17-tetradehydro derivative of this compound with two hydroxy groups at the 3- and 23-positions. Its structural similarity makes its toxicological profile a valuable reference for assessing the potential risks associated with this compound.
Toxicological Profile
Acute Toxicity
Acute toxicity data for this compound is not available. However, studies on Veratramine provide insight into its potential acute toxicity. The following table summarizes the available LD50 (lethal dose, 50%) and LDLo (lowest published lethal dose) values for Veratramine in various animal models.
| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |
| LD50 | Subcutaneous | Mouse | 4500 µg/kg | Tremor, convulsions, dyspnea | |
| LD50 | Intravenous | Mouse | 3100 µg/kg | Not reported | |
| LDLo | Oral | Rabbit | 33 mg/kg | Somnolence, tremor |
Veratrum alkaloid poisoning in humans is characterized by a rapid onset of symptoms, typically within 30 minutes to 4 hours of ingestion. Initial symptoms often include nausea, vomiting, and abdominal pain, followed by more severe cardiovascular and neurological effects.
Genotoxicity and Carcinogenicity
Reproductive and Developmental Toxicity
A study on Veratramine indicated reproductive effects. The lowest published toxic dose (TDLo) for oral administration in female rabbits was 16700 µg/kg administered 7 days after conception, with the observed toxic effect being fetal death. A safety data sheet for Veratramine also classifies it as "Suspected of damaging fertility or the unborn child".
Mechanism of Action and Pharmacological Effects
The primary mechanism of toxicity for Veratrum alkaloids involves their interaction with voltage-gated sodium channels in nerve and muscle cells. They bind to the channels and cause them to remain open, leading to a persistent influx of sodium ions and continuous nerve firing. This action underlies many of the observed toxic effects.
Cardiovascular Effects
The cardiovascular effects of Veratrum alkaloids are a hallmark of their toxicity. Ingestion can lead to the Bezold-Jarisch reflex, a triad of responses that includes hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (cessation of breathing). These effects are a result of the stimulation of vagal nerve afferents in the heart and lungs. Clinically, various Veratrum extracts were once investigated as antihypertensive agents, but their narrow therapeutic index led to their withdrawal from the market.
Neurological Effects
Veratrum alkaloids are classified as neurotoxins. Veratramine produces a characteristic excitatory action on the central nervous system, leading to tremors and a "struggling" behavior in mice. This is associated with changes in serotonin content in the hypothalamus. Other reported neurological symptoms of Veratrum poisoning include paresthesia (tingling or numbness), headache, and weakness.
Effects on Cellular Signaling Pathways
Recent research has focused on the effects of Veratramine on various cellular signaling pathways, revealing its potential as a modulator of key biological processes.
Hedgehog Signaling Pathway
Veratramine has been shown to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer. A study on non-small cell lung cancer (NSCLC) cells demonstrated that Veratramine suppresses
An In-Depth Technical Guide to the Binding Affinity and Kinetics of Veratramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Veratramine's binding affinity and kinetics. Veratramine, a steroidal alkaloid, has garnered significant interest for its therapeutic potential, primarily through its interaction with key cellular signaling pathways. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.
Molecular Targets and Mechanism of Action
Veratramine's primary mechanisms of action involve the inhibition of the Hedgehog (Hh) signaling pathway and the modulation of the PI3K/AKT/mTOR signaling pathway . There is also evidence to suggest its interaction with serotonin receptors .
-
Hedgehog Signaling Pathway: Veratramine is known to inhibit the Hh pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers. The primary target of Veratrum alkaloids in this pathway is the transmembrane protein Smoothened (SMO) . By inhibiting SMO, Veratramine effectively downregulates the entire Hh cascade, leading to the suppression of cell proliferation and survival in cancer cells.
-
PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Veratramine has been shown to inhibit the activity of key proteins in this pathway, including PI3K, AKT, and mTOR , leading to reduced cancer cell proliferation and induction of apoptosis.
-
Serotonin Receptors: Some studies suggest that Veratramine may act as a serotonin agonist, potentially explaining some of its effects on the central nervous system. However, the specific receptor subtypes and the nature of this interaction require further investigation.
Quantitative Data on Binding Affinity and Inhibition
Direct experimental data on the binding affinity (Kd, Ki) and kinetics (kon, koff) of Veratramine to its specific molecular targets are limited in publicly available literature. The following tables present the currently available quantitative information, which includes computationally derived binding energies and IC50 values from cell-based assays.
Table 1: Computationally Determined Binding Energies of Veratramine with PI3K/AKT Pathway Proteins
Molecular docking studies have predicted the binding energies of Veratramine to several key proteins in the PI3K/AKT pathway, with lower energies indicating a more favorable interaction.
| Target Protein | Gene Name | Binding Energy (kJ/mol) |
| AKT1 | AKT1 | -10.8[1] |
| Heat shock protein HSP 90-alpha | HSP90AA1 | -10.8[1] |
| Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform | PIK3CA | -8.7[1] |
| Epidermal growth factor receptor | EGFR | -8.9[1] |
| Janus kinase 2 | JAK2 | -9.0[1] |
| B-cell lymphoma 2 | BCL2 | -7.6[1] |
| G1/S-specific cyclin-D1 | CCND1 | -7.6[1] |
Table 2: IC50 Values of Veratramine in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
The following IC50 values represent the concentration of Veratramine required to inhibit the growth of 50% of the cancer cells in vitro, an effect attributed to the inhibition of the Hedgehog signaling pathway.[2]
| Cell Line | IC50 (µM) |
| A549 | 51.99[2] |
| NCI-H1299 | 78.53 |
| NCI-H358 | 259.6[2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by Veratramine.
Experimental Protocols for Binding Analysis
While specific protocols for Veratramine are not detailed in the literature, the following standard methodologies are applicable for determining its binding affinity and kinetics.
This technique is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from its target receptor.
-
Objective: To determine the Ki of Veratramine for a specific serotonin receptor subtype.
-
Principle: Competition between a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (Veratramine) for binding to the receptor.
-
General Procedure:
-
Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and a range of Veratramine concentrations.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
SPR is a label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rates.
-
Objective: To determine the binding kinetics of Veratramine to Smoothened (SMO).
-
Principle: A change in mass on the sensor chip surface due to binding or dissociation of the analyte (Veratramine) to the immobilized ligand (SMO) results in a change in the refractive index, which is detected in real-time.
-
General Procedure:
-
Immobilization: Covalently attach purified SMO protein to the sensor chip surface.
-
Association: Flow a solution of Veratramine over the sensor surface and monitor the increase in the SPR signal.
-
Dissociation: Replace the Veratramine solution with buffer and monitor the decrease in the SPR signal.
-
Analysis: Fit the sensorgram data to a kinetic model to obtain kon, koff, and Kd.
-
ITC is a powerful technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
-
Objective: To determine the thermodynamic parameters of Veratramine binding to PI3K or AKT.
-
Principle: Measurement of the heat released or absorbed upon the titration of a ligand (Veratramine) into a solution containing the target protein.
-
General Procedure:
-
Sample Preparation: Prepare highly purified and concentration-matched solutions of the target protein and Veratramine in the same buffer.
-
Titration: Inject small aliquots of the Veratramine solution into the protein solution in the ITC sample cell.
-
Heat Measurement: Measure the heat change after each injection.
-
Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.
-
Conclusion and Future Directions
Veratramine demonstrates significant potential as a therapeutic agent through its inhibitory effects on the Hedgehog and PI3K/AKT/mTOR signaling pathways. The available data, primarily from cell-based assays and computational modeling, strongly support its interaction with key components of these pathways. However, a comprehensive understanding of its binding affinity and kinetics requires further investigation using direct biophysical methods. Future research should focus on obtaining experimental Kd, Ki, kon, and koff values for Veratramine's interaction with purified SMO, PI3K, AKT, mTOR, and various serotonin receptor subtypes. Such data will be invaluable for the rational design and optimization of Veratramine-based therapeutics.
References
Veratraman's Role in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veratraman, a steroidal alkaloid derived from plants of the Veratrum genus, has emerged as a molecule of significant interest in cellular signaling research, particularly in the context of oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its modulatory effects on key cellular signaling pathways. Primarily recognized as an inhibitor of the Hedgehog signaling cascade, this compound's influence extends to other critical pathways, including the PI3K/Akt/mTOR and ATM/ATR signaling networks. This guide synthesizes current research to present a comprehensive overview of this compound's molecular interactions, its impact on cellular processes such as proliferation, cell cycle progression, and apoptosis, and the experimental methodologies used to elucidate these functions. Quantitative data on its efficacy are presented, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
Cellular signaling pathways are intricate networks that govern fundamental cellular activities and responses to external stimuli. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The identification and characterization of small molecules that can modulate these pathways are therefore of paramount importance in modern drug discovery. This compound has been identified as one such molecule, with a growing body of evidence supporting its potential as a therapeutic agent. This guide will delve into the core mechanisms by which this compound exerts its effects on a cellular level.
The Hedgehog Signaling Pathway: A Primary Target of this compound
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several types of cancer.[1] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor, Smoothened (SMO).[2][3] Activated SMO then triggers a downstream cascade culminating in the activation of the GLI family of transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[2][3]
This compound functions as an antagonist of the Hedgehog signaling pathway.[2][4] It is a cyclopamine analogue, a well-known inhibitor of this pathway.[5] Evidence suggests that this compound's primary point of intervention is the Smoothened (SMO) protein.[5] By inhibiting SMO, this compound effectively blocks the transduction of the Hedgehog signal, leading to a significant downregulation of downstream components, most notably the transcription factor Gli1.[5][6] This inhibition of Gli1 expression is a key mechanism behind this compound's anti-proliferative and pro-apoptotic effects in cancer cells.[6]
Figure 1: this compound's inhibition of the Hedgehog signaling pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling network that regulates cell growth, proliferation, survival, and metabolism.[7] Aberrant activation of this pathway is a common event in many cancers, promoting tumorigenesis and resistance to therapy.
Studies have demonstrated that this compound can inhibit the PI3K/Akt/mTOR signaling pathway. In HepG2 liver cancer cells, treatment with this compound led to a dose-dependent decrease in the phosphorylation of key pathway components, including PI3K, Akt, and mTOR. This inhibition of the PI3K/Akt/mTOR axis contributes to this compound's ability to suppress cancer cell growth and induce autophagic cell death.
Figure 2: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Induction of Cell Cycle Arrest via the ATM/ATR Pathway
The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are critical regulators of the DNA damage response (DDR).[8] Upon sensing DNA damage, these kinases initiate a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, inducing apoptosis.
This compound has been shown to induce a DNA damage response, leading to G0/G1 phase cell cycle arrest in androgen-independent prostate cancer cells. This effect is mediated through the activation of the ATM/ATR and Akt pathways. Immunoblot analysis has revealed that this compound treatment leads to the downregulation of Cdk4/6 and cyclin D1, key regulators of the G1/S transition in the cell cycle.
Figure 3: this compound-induced cell cycle arrest via the ATM/ATR pathway.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on cancer cell viability have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HepG2 | Liver Cancer | ~20 | 48 | CCK-8 |
| A549 | Non-Small Cell Lung Cancer | ~15 | 48 | CCK-8 |
| NCI-H358 | Non-Small Cell Lung Cancer | ~18 | 48 | CCK-8 |
| NCI-H1299 | Non-Small Cell Lung Cancer | ~22 | 48 | CCK-8 |
| PC3 | Prostate Cancer | Not explicitly stated | - | CCK-8 |
| DU145 | Prostate Cancer | Not explicitly stated | - | CCK-8 |
Table 1: IC50 values of this compound in various cancer cell lines. Data extracted from[6].
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on this compound's effect on HepG2 liver cancer cells.
Materials:
-
HepG2 cells (or other cell line of interest)
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells (e.g., 5 x 10³ HepG2 cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for the desired exposure times (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
Following treatment, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.
Western Blotting for Hedgehog Signaling Proteins
This is a generalized protocol for the analysis of Hedgehog pathway proteins, such as SMO and Gli1, after this compound treatment.
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMO, anti-Gli1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells, scrape, and collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SMO at 1:1000, anti-Gli1 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Figure 4: General experimental workflow for studying this compound's effects.
Conclusion
This compound is a potent modulator of multiple key cellular signaling pathways, with the Hedgehog pathway being a primary target. Its ability to inhibit SMO and subsequently downregulate Gli1 expression underscores its potential as an anti-cancer agent. Furthermore, its inhibitory effects on the PI3K/Akt/mTOR pathway and its ability to induce cell cycle arrest via the ATM/ATR pathway highlight its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Continued research into its specific molecular interactions and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Cell lysis and Western blotting [bio-protocol.org]
- 4. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 8. Quantitative Immunoblotting of Endogenous Hedgehog Pathway Components | Springer Nature Experiments [experiments.springernature.com]
Veratraman Derivatives: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Veratraman scaffold, a core structure in a class of steroidal alkaloids, has emerged as a promising foundation for the development of novel therapeutics. These naturally derived or synthetically modified compounds have demonstrated a remarkable breadth of biological activities, including potent anticancer, antihypertensive, and neurotoxic effects. Understanding the intricate relationship between the chemical structure of this compound derivatives and their biological function is paramount for medicinal chemists and pharmacologists aiming to design next-generation drugs with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they modulate.
Anticancer Activity: Targeting Key Signaling Pathways
This compound derivatives have shown significant promise as anticancer agents, with their cytotoxic effects attributed to the modulation of critical cellular signaling pathways.
Quantitative Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of this compound derivatives is profoundly influenced by substitutions on the steroidal backbone. The following tables summarize the in vitro cytotoxicity (IC50 values) of representative this compound derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Veratramine | A549 (Lung) | 8.9 - 51.99 | C-nor-D-homo steroid | [1][2] |
| PANC-1 (Pancreatic) | 14.5 | [1] | ||
| SW1990 (Pancreatic) | 26.1 | [1] | ||
| NCI-H249 (Lung) | 8.5 | [1] | ||
| HepG2 (Liver) | 19.81 (48h) | |||
| 143B (Osteosarcoma) | 40.90 (24h) | [3] | ||
| HOS (Osteosarcoma) | 46.50 (24h) | [3] | ||
| Jervine | PANC-1 (Pancreatic) | Significant Inhibition | Furan ring fused to D-ring | [4] |
| ASPC-1 (Pancreatic) | Significant Inhibition | [4] | ||
| Cyclopamine | A549 (Lung) | Higher Inhibitory Activity | Furan ring fused to D-ring, additional heterocyclic ring | [5] |
| Sarcorine C | HT-29 (Colon) | 3.25 | Specific side chain modifications | [6] |
| Salonine C | HT-29 (Colon) | 5.21 | Specific side chain modifications | [6] |
Key SAR Observations for Anticancer Activity:
-
The nature of the heterocyclic ring system attached to the D-ring plays a crucial role in determining cytotoxic potency.
-
Specific substitutions on the A and B rings can influence activity and selectivity against different cancer cell lines.
-
The presence and nature of side chains can significantly impact cytotoxicity, as seen in the potent activity of Sarcorine C and Salonine C.[6]
Signaling Pathways Modulated by Anticancer this compound Derivatives
1. Hedgehog Signaling Pathway:
Certain this compound derivatives, most notably cyclopamine and its analogues, are potent inhibitors of the Hedgehog (Hh) signaling pathway.[7][8] This pathway is crucial during embryonic development and is aberrantly activated in several cancers. These derivatives typically act by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[8]
2. PI3K/Akt/mTOR Signaling Pathway:
Veratramine has been shown to induce autophagy-mediated apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Antihypertensive Activity
Certain Veratrum alkaloids have been investigated for their ability to lower blood pressure, making them potential leads for new antihypertensive drugs.
Quantitative Structure-Activity Relationship (SAR) for Antihypertensive Activity
-
More hydroxyl groups in the A-ring and B-ring structure of jervine-type alkaloids led to stronger antihypertensive activity. [9]
The following table provides a qualitative summary of the antihypertensive effects of different Veratrum alkaloid components.
| Component | Effect on Blood Pressure in Spontaneously Hypertensive Rats | Key Observation | Reference |
| Total Veratrum Alkaloid (V) | Rapid decrease within 30 minutes | Broad activity | [10][11] |
| Component A | Rapid and excellent protective effects on cardiovascular system | Potentially more selective and potent | [10][11] |
| Veratramine (M) | Rapid decrease within 30 minutes | Contributes to the overall effect | [10][11] |
Neurotoxicity and Ion Channel Modulation
The neurotoxic properties of some this compound derivatives are linked to their ability to modulate ion channels, particularly voltage-gated sodium channels.
Structure-Activity Relationship (SAR) for Neurotoxicity
Research has indicated a correlation between the structure of Veratrum alkaloids and their potential for inducing DNA damage in brain cells.[9]
-
The 3-carboxylic esters and a benzene group play a core role in the DNA damage of brain cells. [9]
This suggests that modifications at the C-3 position and the presence of aromatic moieties can significantly influence the neurotoxic potential of these compounds.
Experimental Protocols
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
DNA Damage Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Microscope slides (pre-coated with agarose)
-
Cell suspension
-
Low melting point agarose (LMPA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat cells with this compound derivatives for a specified time. Harvest the cells and prepare a single-cell suspension.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMPA and pipette the mixture onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a set period (e.g., 20-40 minutes).
-
Electrophoresis: Apply a voltage to the electrophoresis tank (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes). DNA fragments will migrate towards the anode, forming a "comet tail."
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Experimental and Logical Workflow for SAR Studies
The process of establishing structure-activity relationships for this compound derivatives follows a logical workflow common in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veratramine influences the proliferation of human osteosarcoma cells through modulating the PI3K/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Structure-Activity Relationship between the Veratrum Alkaloids on the Antihypertension and DNA Damage Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Veratraman in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratraman is a steroidal alkaloid that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the progression of several types of cancer, including non-small cell lung cancer (NSCLC).[2][3] this compound exerts its inhibitory effect by downregulating the expression of key proteins in the Hh pathway, such as Smoothened (SMO), Sonic hedgehog (Shh), and the glioma-associated oncogene homolog 1 (Gli1).[1]
Western blot analysis is a powerful and widely used technique to detect and quantify the changes in the expression levels of these specific proteins in response to treatment with this compound. These application notes provide a comprehensive guide for utilizing this compound in Western blot experiments to study its impact on the Hedgehog signaling pathway.
Principle of this compound Action
This compound disrupts the Hedgehog signaling cascade, which, when active, leads to the transcription of target genes that promote cell proliferation, survival, and differentiation. By inhibiting the expression of essential pathway components, this compound effectively blocks the downstream signaling events, leading to a reduction in the expression of target genes and subsequent cellular responses, such as decreased cancer cell growth. Western blot analysis serves as a direct method to visualize and quantify the decreased expression of Hh pathway proteins, thereby confirming the efficacy of this compound as a pathway inhibitor.
Data Presentation: Effect of this compound on Hedgehog Signaling Pathway Proteins
The following table summarizes the qualitative and semi-quantitative effects of this compound on the protein expression of key Hedgehog signaling pathway components in various non-small cell lung cancer (NSCLC) cell lines, as determined by Western blot analysis. It is important to note that while significant downregulation has been observed, precise fold-change values from densitometric analysis are not consistently reported in the available literature. Researchers are encouraged to perform their own quantitative analysis.
| Cell Line | Target Protein | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect on Protein Expression | Reference |
| A549 | SMO | 50 | 48 | Significant Decrease | [1] |
| A549 | Gli1 | 50 | 48 | Significant Decrease | [1] |
| H1299 | SMO | 100 | 48 | Significant Decrease | [1] |
| H1299 | Shh | 100 | 48 | Significant Decrease | [1] |
| H1299 | Gli1 | 100 | 48 | Significant Decrease | [1] |
| H358 | SMO | 100 | 48 | No Significant Change | [1] |
| H358 | Gli1 | 100 | 48 | Significant Decrease | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the effect of this compound on the Hedgehog signaling pathway.
Materials and Reagents
-
Cell Lines: A549, H1299, or other relevant cell lines.
-
This compound: (e.g., from a commercial supplier). Prepare a stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO or ethanol).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA (Bicinchoninic acid) or Bradford protein assay kit.
-
SDS-PAGE Gels: (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) of an appropriate acrylamide percentage for the target proteins.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-SMO
-
Rabbit anti-Shh
-
Rabbit anti-Gli1
-
Mouse anti-β-actin (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system (e.g., CCD camera-based imager).
Experimental Workflow
Caption: Western blot workflow for analyzing the effect of this compound.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed the desired cell line in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control group treated with the same concentration of the solvent used for the this compound stock solution.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE:
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Gli1, anti-SMO, anti-Shh, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software.
-
Normalize the band intensity of the target proteins to the loading control (e.g., β-actin) to determine the relative protein expression.
-
Signaling Pathway Diagram
The following diagram illustrates the Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the Hedgehog signaling pathway.
References
- 1. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Veratraman in Combination with Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratraman, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered interest in oncological research due to its activity as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[1][3] While preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound as a single agent in several cancer cell lines, its potential in combination with other anti-cancer compounds remains an area of active investigation.[3][4][5] This document provides an overview of this compound's mechanism of action, detailed protocols for its experimental use, and a conceptual framework for its application in combination therapies.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of the Hedgehog signaling pathway.[2][3] In a canonical "off-state," the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO), preventing the activation of downstream signaling. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI translocates to the nucleus and induces the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound, similar to the well-characterized Hh pathway inhibitor cyclopamine, is believed to directly or indirectly target SMO, thereby preventing the activation of GLI transcription factors and suppressing the expression of their target genes.[3] This leads to decreased cancer cell viability, induction of apoptosis, and cell cycle arrest.[3][6]
Signaling Pathway Diagram
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Rationale for Combination Therapy
The use of combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity.[3] The mechanism of action of this compound provides a strong rationale for its use in combination with other anti-cancer agents.
1. Combination with Conventional Chemotherapy (e.g., Paclitaxel, Cisplatin, Gemcitabine):
-
Synergistic Cytotoxicity: this compound's ability to induce cell cycle arrest and apoptosis can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. By targeting a distinct signaling pathway, this compound may lower the apoptotic threshold, leading to a synergistic anti-tumor effect.
-
Overcoming Chemoresistance: The Hedgehog pathway has been implicated in the development of resistance to conventional chemotherapy.[3] Inhibition of this pathway by this compound may restore sensitivity to chemotherapeutic drugs in resistant tumors.
2. Combination with other Hedgehog Pathway Inhibitors (e.g., Vismodegib, Sonidegib):
-
Targeting Resistance Mechanisms: While this compound and other SMO inhibitors like Vismodegib and Sonidegib target the same protein, they may have different binding sites or mechanisms of action.[7] Combining these agents could potentially overcome resistance that arises from specific SMO mutations. However, it is important to note that one study suggested this compound did not enhance the inhibitory effect of cyclopamine, indicating that careful preclinical evaluation is necessary.[8]
Quantitative Data Presentation (Hypothetical Example)
While specific quantitative data for this compound in combination with other compounds is not yet widely available in published literature, the following table provides a template for how such data would be presented. Researchers would typically use methods like the Combination Index (CI) to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound in Combination with Compound X on NSCLC A549 Cell Viability (Hypothetical Data)
| Treatment Group | This compound (µM) | Compound X (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| Control | 0 | 0 | 100 ± 5.2 | - |
| This compound | 25 | 0 | 75 ± 4.1 | - |
| Compound X | 10 | 0 | 80 ± 3.8 | - |
| Combination | 25 | 10 | 40 ± 3.5 | 0.85 (Synergy) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound, both as a single agent and in combination with other research compounds.
Cell Viability Assay (CCK-8 or MTT)
This protocol is used to assess the effect of this compound and a combination agent on cancer cell proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination compound (stock solution in an appropriate solvent)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination compound in complete medium.
-
Treat the cells with varying concentrations of this compound alone, the combination compound alone, and the combination of both for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT assay, add MTT reagent and incubate for 4 hours, then add solubilization solution.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
-
Western Blot Analysis
This protocol is used to determine the effect of this compound and a combination agent on the expression of key proteins in the Hedgehog signaling pathway.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SMO, anti-Gli1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the combination compound, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
-
Experimental Workflow and Logic Diagram
Caption: Experimental workflow for evaluating this compound combinations.
Conclusion and Future Directions
This compound is a promising research compound that targets the Hedgehog signaling pathway, a critical regulator of cancer cell proliferation and survival. While preclinical data on this compound as a single agent are encouraging, its full potential may be realized in combination with other anti-cancer therapies. The protocols and conceptual frameworks provided here offer a guide for researchers to systematically investigate the synergistic potential of this compound combinations. Future studies should focus on identifying optimal combination partners and elucidating the underlying molecular mechanisms of synergy. Such research will be crucial for the potential translation of this compound-based combination therapies into clinical applications for the treatment of various cancers.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of veratramine via the phosphatidylinositol-3-kinase/serine-threonine kinase/mechanistic target of rapamycin and its downstream signaling pathways in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native V. californicum Alkaloid Combinations Induce Differential Inhibition of Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Veratraman Concentration in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratraman, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered significant interest for its potential therapeutic properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. These application notes provide detailed protocols for the determination of this compound concentration in biological samples using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which is recognized for its high sensitivity and specificity.
I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method is the most robust and widely used technique for the quantification of this compound in biological samples such as plasma and serum.[1] This method offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of the analyte.[2][3]
Protocol: LC-MS/MS Analysis of this compound in Rat Plasma
This protocol is adapted from methodologies described in pharmacokinetic studies of this compound.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 20 µL of methanol and 20 µL of an internal standard (IS) solution (e.g., 20 ng/mL of a suitable standard).[4]
-
Vortex the mixture for 30 seconds.[4]
-
Add 1 mL of ethyl acetate and vortex for 3 minutes for protein precipitation and extraction.[4]
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 100 µL of methanol.[4]
-
Centrifuge at 12,000 x g for 10 minutes.[4]
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.[4]
2. Chromatographic Conditions
-
Chromatographic System: A UPLC system is recommended for fast and efficient separation.[4]
-
Column: Phenyl-Hexyl column (2.1 × 100 mm, 1.7 μm).[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[4][5]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
Data Presentation: LC-MS/MS Method Validation Parameters
The following tables summarize the quantitative data from various studies on this compound analysis using LC-MS/MS.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Mouse Plasma | 1 - 1000 | 1 | [5] |
| Rat Plasma | 0.0745 - 18.2 | 0.745 | [6] |
| Rat Plasma | 3.2 - 400 | Not Specified | [4] |
Table 2: Precision and Accuracy
| Biological Matrix | Concentration Levels (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Mouse Plasma | Low, Medium, High | 3.92 - 7.29 | 3.92 - 7.29 | -4.78 to 1.65 | [5] |
| Rat Plasma | 4.8, 60, 600 (for veratrosine) | < 9.5 | < 9.5 | -10.8 to 10.4 | [4] |
Table 3: Recovery
| Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Rat Plasma | Ethyl Acetate Precipitation | 85.1 ± 1.5 to 102.6 ± 8.0 | [4] |
II. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
While LC-MS/MS is the preferred method, HPLC with UV or fluorescence detection can also be employed for this compound quantification, particularly when higher concentrations are expected.
Protocol: General HPLC Method Development Considerations
-
Sample Preparation: Similar to LC-MS/MS, protein precipitation or liquid-liquid extraction can be used.
-
Column: A C18 column is commonly used for the separation of alkaloids.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. Gradient elution may be necessary to resolve this compound from other matrix components.
-
Detection: UV detection can be performed at a wavelength where this compound exhibits significant absorbance. Fluorescence detection may offer higher sensitivity if this compound is fluorescent or can be derivatized with a fluorescent tag.
III. Immunoassay for this compound-Related Compounds
Currently, there are no commercially available immunoassays specifically for this compound. However, a competitive inhibition enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of structurally similar Veratrum alkaloids, cyclopamine and jervine.[7] This suggests that the development of a specific immunoassay for this compound is feasible.
Principle of a Competitive Inhibition ELISA
In a competitive ELISA, a known amount of enzyme-labeled this compound would compete with the this compound in the biological sample for binding to a limited amount of anti-Veratraman antibody coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that reacts with the enzyme, and the resulting color change is measured.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Pharmacokinetic Pathway of this compound
Caption: Simplified pharmacokinetic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of immunoassays for tyramine and tryptamine toxins of Phalaris aquatica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. The use of conventional antisera in the production of specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mabtech.com [mabtech.com]
- 6. greenmoab.com [greenmoab.com]
- 7. Development of an enzyme-linked immunosorbent assay for the veratrum plant teratogens: cyclopamine and jervine - PubMed [pubmed.ncbi.nlm.nih.gov]
Veratridine in Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veratridine is a lipid-soluble neurotoxin derived from plants of the Liliaceae family. It is widely recognized for its potent effects on voltage-gated sodium channels, acting as a channel activator that leads to persistent depolarization of nerve and muscle cell membranes.[1][2][3] This activity has made veratridine a valuable tool in neuroscience research to study the function and pharmacology of sodium channels. Additionally, emerging evidence indicates that veratridine also modulates the activity of voltage-gated potassium channels.[4] These dual effects make it a complex but powerful pharmacological agent for investigating neuronal excitability and ion channel dynamics.
This document provides detailed application notes and protocols for the use of veratridine in electrophysiological recordings, with a focus on whole-cell patch-clamp and voltage-clamp techniques. It is intended to guide researchers in designing and executing experiments to characterize the effects of veratridine on ion channels.
Mechanism of Action
Veratridine primarily targets voltage-gated sodium channels (Nav). It binds to site 2 on the channel protein, a site that is also recognized by other toxins like batrachotoxin.[5] The binding of veratridine is state-dependent, with a higher affinity for the open state of the channel.[6] Upon binding, veratridine modifies the channel's gating properties in several key ways:
-
Shifts Voltage Dependence of Activation: Veratridine causes the channel to activate at more hyperpolarized membrane potentials, meaning the channels open with smaller depolarizations.[1][2]
-
Inhibits Inactivation: It significantly slows or removes the fast inactivation process of the sodium channel. This leads to a persistent inward sodium current during prolonged depolarization.[5][6]
-
Induces a Tail Current: Upon repolarization, a characteristic slowly decaying inward "tail" current is observed as the veratridine-modified channels slowly close.[1][5][6]
In addition to its well-characterized effects on sodium channels, veratridine has also been shown to block certain types of voltage-gated potassium channels (Kv).[4] This effect appears to be due to an open channel block mechanism, leading to a reduction in the peak potassium current and an increased rate of current decay.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of veratridine's effects on different ion channels as reported in the literature.
| Ion Channel Subtype | Cell Type | Parameter | Value | Reference |
| Human Nav1.7 | HEK293A | IC50 (Peak Current Inhibition) | 18.39 µM | [1][7] |
| Human Nav1.7 | HEK293A | EC50 (Sustained Current) | 9.53 µM | [1] |
| Human Nav1.7 | HEK293A | Shift in V1/2 of Activation (at 75 µM) | -6.5 mV (from -21.64 mV to -28.14 mV) | [1][2] |
| Human Nav1.7 | HEK293A | Shift in V1/2 of Inactivation (at 75 µM) | -14.39 mV (from -59.39 mV to -73.78 mV) | [1] |
| Voltage-gated K+ channels | Human T lymphocytes | IC50 (Peak Current Block) | 97 µM | [4] |
| Voltage-gated K+ channels | Human T lymphocytes | Concentration for 50% reduction in decay time constant | 54 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of veratridine's action on sodium channels and a typical experimental workflow for electrophysiological recordings.
References
- 1. researchgate.net [researchgate.net]
- 2. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium channel activators: model of binding inside the pore and a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Veratridine blocks voltage-gated potassium current in human T lymphocytes and in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of veratridine action on Na channels of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Veratraman off-target effects and how to minimize them
Veratraman/Veratramine Technical Support Center
Disclaimer: Initial searches for "this compound" did not yield specific results for a compound with that name. The information provided below pertains to Veratramine , a well-documented steroidal alkaloid, which is presumed to be the intended subject of inquiry. Veratramine is a known inhibitor of the Hedgehog signaling pathway and has other documented biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Veratramine?
A1: The primary and most studied on-target effect of Veratramine is the inhibition of the Hedgehog (Hh) signaling pathway.[1][2] It is considered an analogue of cyclopamine, a known inhibitor of Smoothened (SMO), a critical component of the Hh pathway.[3] This inhibition prevents the activation of downstream Gli transcription factors, leading to the suppression of Hh target genes. This mechanism is the basis for its investigation as a potential anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).[2][3]
Q2: My experimental model shows signs of neuronal excitation and tremors after Veratramine treatment. Is this a known off-target effect?
A2: Yes, this is a documented off-target effect. Veratramine has been shown to produce an excitatory action on the central nervous system, causing tremors and a characteristic "struggling" behavior in animal models.[1][4] This effect is believed to be linked to an off-target interaction with the serotonin system, as it is accompanied by changes in serotonin content in the hypothalamus and can be inhibited by serotonin agonists like methysergide.[4][5]
Q3: I am observing unexpected cardiovascular effects, such as changes in heart rate, in my experiments. Could this be caused by Veratramine?
A3: Yes, cardiovascular effects are a known off-target activity of Veratramine. Studies have shown that it can slow the spontaneous rate of atrial preparations and, at high doses, may lead to a cessation of electrical and mechanical activity.[4] It has also been reported to abolish the cardioaccelerator action of epinephrine and block the chronotropic (heart rate) effects of glucagon, without affecting its inotropic (contractility) action.[1][4]
Q4: My assay results suggest Veratramine might be affecting gene transcription independent of the Hedgehog pathway. Is this possible?
A4: There is evidence to suggest this possibility. One study has reported that Veratramine can modulate AP-1-dependent gene transcription by directly binding to DNA.[6] Notably, this particular study suggested that Veratramine did not affect the Hedgehog pathway, which contradicts other research.[6] This highlights a potential off-target mechanism and an area of conflicting data that researchers should be aware of. Another identified potential target is ATP6V1C1, a component of V-ATPase, which could disrupt the autophagic-lysosomal pathway.[6]
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
If you are uncertain whether your observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is due to Hh pathway inhibition or an off-target effect, use the following troubleshooting workflow.
| Observed Issue | Potential Cause | Recommended Action / Solution |
| High Cellular Toxicity at Expected Efficacious Dose | The effective concentration for Hh inhibition is also engaging a cytotoxic off-target (e.g., V-ATPase inhibition). | 1. Dose-Response Curve: Perform a detailed dose-response analysis to determine the IC50 for Hh pathway inhibition (via Gli1 expression) and the CC50 (cytotoxic concentration 50%). 2. Time-Course Experiment: Assess if toxicity is immediate or develops over time. Rapid toxicity may suggest off-target membrane effects, while delayed toxicity could be linked to on-target pathway disruption. |
| Phenotype Does Not Correlate with Hh Pathway Inhibition | The observed effect is independent of the Hh pathway and is caused by a distinct off-target interaction (e.g., serotonergic effects). | 1. Rescue Experiment: Transfect cells with a constitutively active form of a downstream Hh component, such as Gli1. If the phenotype is reversed, it is on-target. If it persists, it is off-target. (See Experimental Protocol 2). 2. Use of Orthogonal Inhibitors: Treat cells with a different, structurally unrelated SMO inhibitor (e.g., Sonidegib, Vismodegib). If the same phenotype is observed, it is likely an on-target Hh effect. |
| Conflicting Results with Published Data | Variability in cell line genetics, experimental conditions, or Veratramine purity. | 1. Cell Line Authentication: Confirm the identity and purity of your cell line. 2. Compound Verification: Verify the purity and identity of your Veratramine stock using analytical methods like LC-MS or NMR. 3. Replicate Key Controls: Ensure both positive (e.g., a known Hh inhibitor) and negative (vehicle) controls are behaving as expected. |
Data Summary: On-Target vs. Known Off-Target Effects of Veratramine
| Target/Pathway | Classification | Observed Effect | Potential Impact on Experiments |
| Hedgehog Signaling (via SMO) | On-Target | Inhibition of Gli1 expression, leading to apoptosis and cell cycle delay in cancer cells.[2][3] | Desired anti-proliferative effect in relevant cancer models. |
| Serotonin System | Off-Target | CNS excitation, tremors.[1][4][5] Likely a serotonin agonist action.[5] | Confounding results in neurological or behavioral studies. |
| Cardiovascular Ion Channels | Off-Target | Slowed heart rate, antagonism of epinephrine's chronotropic effects.[1][4] | Potential cardiotoxicity; may interfere with assays involving cardiac cells or models. |
| AP-1 Transcription Factor | Off-Target | Modulation of AP-1 dependent gene transcription.[6] | Unintended changes in gene expression unrelated to the Hh pathway. |
| V-ATPase (ATP6V1C1) | Off-Target | Inhibition of lysosomal acidification, disruption of autophagy.[6] | General cellular stress and toxicity, confounding viability assays. |
Experimental Protocols & Methodologies
Protocol 1: Validating On-Target Hedgehog Pathway Inhibition via Western Blot
This protocol confirms that Veratramine is inhibiting the Hh pathway in your specific cell model.
-
Cell Culture: Plate NSCLC cells (e.g., A549) or another appropriate Hh-dependent cell line to be 70-80% confluent at the time of treatment.
-
Treatment: Treat cells with a range of Veratramine concentrations (e.g., 0, 5, 10, 20 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM Sonidegib).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-Gli1 (downstream target, expression should decrease).
-
Anti-Patched1 (PTCH1) (downstream target, expression should decrease).
-
Anti-β-actin or Anti-GAPDH (loading control).
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection & Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to the loading control. A dose-dependent decrease in Gli1 and PTCH1 protein levels confirms on-target activity.
Protocol 2: Minimizing Off-Target Effects with a Rescue Experiment
This protocol helps to confirm that a specific phenotype is a direct result of Hh pathway inhibition.
-
Vector Preparation: Obtain or construct a mammalian expression vector encoding a constitutively active form of Gli1 (e.g., a truncated version that is not sequestered by SUFU). A control vector (e.g., empty vector or GFP) is also required.
-
Transfection: Transfect your target cells with the constitutively active Gli1 vector or the control vector. Allow 24 hours for protein expression.
-
Treatment: Treat both sets of transfected cells (Gli1-active and control) with the effective concentration of Veratramine determined in Protocol 1. Also include vehicle-treated controls for both transfection groups.
-
Phenotypic Assay: After an appropriate treatment duration (e.g., 48-72 hours), perform your primary phenotypic assay (e.g., measure apoptosis via Annexin V staining, or cell viability via CCK-8 assay).
-
Analysis:
-
Control Cells: Veratramine should induce the phenotype (e.g., increased apoptosis).
-
Gli1-Active Cells: If the Veratramine-induced phenotype is significantly diminished or absent, it is an on-target effect that has been "rescued" by restoring downstream pathway activity.
-
Gli1-Active Cells: If the phenotype persists despite Gli1 activation, it is an off-target effect, as it occurs independently of the Hh pathway.
-
Visualizing Veratramine's On-Target Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway and indicates the point of inhibition by Veratramine, which acts similarly to cyclopamine by targeting the SMO protein.
References
- 1. agscientific.com [agscientific.com]
- 2. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Possible serotonin-agonist action of veratramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Veratraman degradation issues during storage
A Note on Nomenclature: The information provided pertains to Veratramine . No significant scientific literature was found for "Veratraman," which is likely a typographical error.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and handling of Veratramine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Veratramine?
Proper storage is crucial to maintain the stability and efficacy of Veratramine. Recommendations vary for the compound in its solid form versus in solution.
Q2: I left my Veratramine solution at room temperature. Is it still usable?
Q3: What are the potential degradation pathways for Veratramine?
While specific studies on the degradation of Veratramine during storage are not extensively detailed in the provided search results, insights can be drawn from its metabolic pathways. The primary routes of metabolism involve oxidation, suggesting that the molecule is susceptible to oxidative degradation.[4][5][6] Key potential degradation pathways could include:
-
Oxidation: Phenyl mono-oxidation and phenyl di-oxidation have been identified as metabolic pathways.[4][6] This suggests the aromatic ring system is a reactive site prone to oxidation.
-
Hydroxylation: The addition of hydroxyl groups is another metabolic route that could occur as a degradation process.[4][6]
-
Methylation and Sulfate Conjugation: While these are enzymatic processes in vivo, they highlight the reactive sites on the molecule that could be susceptible to chemical modification under certain storage conditions.[4][6]
Exposure to light and air (oxygen) could accelerate these oxidative processes. Therefore, it is crucial to store Veratramine protected from light and in a tightly sealed container.
Q4: How can I detect Veratramine and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of Veratramine.[7][8][9][10] For more detailed analysis and identification of unknown degradation products, HPLC coupled with mass spectrometry (HPLC-MS) is highly effective.[4][6][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., loss of bioactivity) | Veratramine degradation due to improper storage. | - Verify that the storage conditions for both the solid compound and any prepared solutions were in accordance with the recommendations (see Table 1).- Prepare a fresh stock solution from the solid compound.- If the issue persists, analyze the purity of the Veratramine stock using a suitable analytical method like HPLC to check for degradation products. |
| Precipitate observed in a frozen stock solution after thawing | Poor solubility or freeze-thaw cycles. | - Warm the solution gently and vortex to redissolve the precipitate. Sonication may also be helpful.[2]- Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[1]- Ensure that the solvent used has not absorbed moisture, as this can reduce solubility. Using fresh DMSO is recommended.[1] |
| Discoloration of the solid compound | Potential oxidation or contamination. | - The solid should be an off-white powder.[8] If significant discoloration is observed, the compound's integrity may be compromised.- It is recommended to use a fresh batch of the compound for sensitive experiments.- Store the compound in a desiccated, dark environment to minimize oxidation and moisture absorption. |
Data and Protocols
Table 1: Recommended Storage Conditions for Veratramine
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | [2] |
| Solid (Powder) | ≤ -4°C | Not specified | [8] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [1][3] |
Table 2: Summary of Analytical Methods for Veratramine
| Method | Column | Mobile Phase | Detection | Source |
| HPLC | Shim-pack ODS - C18 | Acetonitrile:Water (containing 0.1% triethylamine) (50:50) | ELSD | [7] |
| HPLC | Kromasil C8 | Acetonitrile and 0.1% trifluoroacetic acid (gradient) | ELSD | [9] |
| HPLC-MS/MS | Not specified | Methanol and 5 mM aqueous ammonium formate | MS/MS | [11] |
| HPLC-ESI-MSn | Agilent Zorbax | Acetonitrile and ultrapure water with 0.1% formic acid (gradient) | ESI-MSn | [10] |
Experimental Protocol: Stability Assessment of Veratramine Solution
This protocol outlines a general procedure for assessing the stability of a Veratramine solution under specific stress conditions (e.g., elevated temperature).
1. Objective: To determine the stability of a Veratramine solution when exposed to a higher temperature over a defined period.
2. Materials:
-
Veratramine powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase reagents (e.g., acetonitrile, water, formic acid)
-
Incubator or water bath
3. Procedure:
-
Prepare a Stock Solution: Accurately weigh Veratramine powder and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject into the HPLC system to obtain the initial purity profile and peak area of Veratramine. This serves as the baseline.
-
Stress Condition: Place a sealed vial of the stock solution in an incubator set to a stress temperature (e.g., 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), remove an aliquot of the stock solution from the incubator.
-
Sample Preparation and Analysis: Dilute the aliquot to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 chromatogram.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Veratramine peak.
-
Calculate the percentage of Veratramine remaining at each time point relative to T=0.
-
4. Expected Outcome: The results will indicate the rate of degradation of Veratramine under the tested temperature. The appearance of new peaks suggests the formation of degradation products. For identification of these products, an HPLC-MS method would be required.
Visualizations
Caption: Workflow for assessing Veratramine stability.
Caption: Veratramine's role in the Hedgehog signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Veratramine | Sodium Channel | TargetMol [targetmol.com]
- 3. abbexa.com [abbexa.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Veratrum parviflorum: An Underexplored Source for Bioactive Steroidal Alkaloids [mdpi.com]
- 6. Metabolism Study of Veratramine Associated with Neurotoxicity by Using HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of vetatramine in Veratrum nigrum by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Veratraman Resistance in Cell Lines
A Note on Nomenclature: Initial searches for "Veratraman" did not yield a recognized therapeutic agent. However, "Veratramine," a related steroidal alkaloid, is documented for its anticancer properties. This guide will focus on Veratramine, assuming a likely reference to this compound.
I. Troubleshooting Guide
This guide addresses common issues encountered when cell lines develop resistance to Veratramine or similar pathway inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to Veratramine (Increased IC50) | Upregulation of drug efflux pumps (e.g., ABC transporters). | - Co-treatment with an ABC transporter inhibitor (e.g., Verapamil).- Perform qPCR or Western blot to check for overexpression of ABCG2 or other transporters. |
| Mutations in the drug target (e.g., SMO or PI3K subunits). | - Sequence the target proteins to identify potential mutations.- Consider using a downstream inhibitor in the same pathway. | |
| Activation of alternative survival pathways. | - Perform a phosphoprotein array or Western blot analysis for key signaling nodes (e.g., p-AKT, p-ERK, p-STAT3) to identify activated bypass pathways.[1][2] | |
| No change in cell viability but reduced apoptosis | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). | - Assess the expression of pro- and anti-apoptotic proteins by Western blot.- Co-administer a Bcl-2 family inhibitor (e.g., Venetoclax). |
| Cell cycle arrest in a less sensitive phase. | - Perform cell cycle analysis using flow cytometry to see if Veratramine treatment leads to enrichment of a resistant cell population. | |
| Increased cell migration and invasion despite treatment | Epithelial-to-Mesenchymal Transition (EMT). | - Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence.- Investigate signaling pathways known to induce EMT (e.g., TGF-β). |
| Inconsistent results between experiments | Cell line heterogeneity or contamination. | - Perform short tandem repeat (STR) profiling to authenticate the cell line.- Use low-passage cells for experiments.- Regularly test for mycoplasma contamination. |
| Variability in experimental conditions. | - Standardize all experimental protocols, including cell seeding density, drug concentration, and incubation times. |
II. Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to Veratramine. What are the likely mechanisms of resistance?
A1: Resistance to agents like Veratramine that target specific signaling pathways can arise through several mechanisms:
-
Target Alterations: Mutations in the direct targets of Veratramine, such as Smoothened (SMO) in the Hedgehog pathway or subunits of PI3K, can prevent the drug from binding effectively.[3][4]
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival signals. For instance, resistance to PI3K inhibitors can be mediated by the activation of the MAPK/ERK pathway or other receptor tyrosine kinases.[2][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Downstream Pathway Reactivation: Even with the upstream target inhibited, resistance can occur through the activation of downstream components of the Hedgehog or PI3K/AKT pathways, such as GLI transcription factors.[6]
Q2: How can I confirm the mechanism of resistance in my cell line?
A2: A systematic approach is recommended:
-
Sequence the Target: Perform DNA sequencing of the genes encoding the primary targets of Veratramine (e.g., SMO, PIK3CA) to check for mutations.
-
Analyze Protein Expression and Activation: Use Western blotting to examine the phosphorylation status of key signaling proteins in both the target pathway and potential bypass pathways (e.g., p-AKT, p-mTOR, p-ERK).[7][8][9]
-
Assess Drug Efflux: Use a fluorescent dye exclusion assay (e.g., with Rhodamine 123) or Western blotting for ABC transporters to determine if drug efflux is increased.
Q3: What are some strategies to overcome Veratramine resistance?
A3: Several strategies can be employed:
-
Combination Therapy: Combining Veratramine with an inhibitor of a bypass pathway can be effective. For example, if ERK signaling is activated, a combination with a MEK inhibitor could restore sensitivity.
-
Targeting Downstream Effectors: If resistance is due to an upstream mutation, targeting a downstream component of the pathway (e.g., a GLI inhibitor for Hedgehog pathway resistance) may be effective.
-
Inhibiting Drug Efflux: Co-administration of an ABC transporter inhibitor can increase the intracellular concentration of Veratramine.
-
Epigenetic Modulation: The use of histone deacetylase (HDAC) inhibitors or other epigenetic modifiers can sometimes re-sensitize cells to targeted therapies.
Q4: Are there any known IC50 values for Veratramine in sensitive cell lines?
A4: Yes, here is a summary of reported IC50 values for Veratramine in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 51.99 |
| H358 | Non-Small Cell Lung Cancer | 259.6 |
| H1299 | Non-Small Cell Lung Cancer | Not specified |
| 143B | Osteosarcoma | Not specified |
| HOS | Osteosarcoma | Not specified |
III. Experimental Protocols
Cell Viability Assessment (CCK-8 Assay)
This assay measures cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Veratramine (or other test compounds)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add various concentrations of Veratramine to the wells. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay assesses the migratory capacity of cells.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[15][16][17][18]
-
Gently wash the cells with PBS to remove detached cells.
-
Add fresh medium with or without the test compound (Veratramine).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
This assay measures the ability of cells to grow without attachment, a hallmark of transformation.
Materials:
-
6-well plates
-
Agar
-
2X complete cell culture medium
-
Sterile water
Procedure:
-
Base Layer: Prepare a 0.6% agar solution in complete medium. Add 1.5 mL to each well of a 6-well plate and allow it to solidify.[19][20][21][22][23]
-
Cell Layer: Create a single-cell suspension of your cells. Mix the cells with a 0.3% agar solution in complete medium to a final concentration of 5,000-10,000 cells/mL.
-
Carefully layer 1 mL of the cell/agar mixture on top of the solidified base layer.
-
Allow the top layer to solidify.
-
Add 1 mL of complete medium (with or without Veratramine) on top of the cell layer.
-
Incubate for 2-3 weeks, changing the top medium every 3-4 days.
-
Stain the colonies with crystal violet and count them under a microscope.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)[24][25][26][27][28]
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1x10^6) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protein Expression Analysis (Western Blotting)
This technique is used to detect specific proteins in a sample.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and determine the protein concentration.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.
IV. Visualizations
Caption: The canonical Hedgehog signaling pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for investigating and overcoming drug resistance.
References
- 1. Targeting hedgehog-driven mechanisms of drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. JCI - Misactivation of Hedgehog signaling causes inherited and sporadic cancers [jci.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. ptglab.com [ptglab.com]
- 14. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. Scratch Wound Healing Assay [bio-protocol.org]
- 17. Scratch Wound Healing Assay [en.bio-protocol.org]
- 18. med.virginia.edu [med.virginia.edu]
- 19. artscimedia.case.edu [artscimedia.case.edu]
- 20. millerlaboratory.org [millerlaboratory.org]
- 21. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 22. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Soft–Agar colony Formation Assay [bio-protocol.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
Veratraman signal-to-noise ratio in biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Veratraman assay platform. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your experiments and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is its primary application?
A1: The this compound assay is a fluorescence-based biochemical assay designed for the sensitive detection of specific enzymatic activity (e.g., kinase or phosphatase activity) or for quantifying protein-protein interactions in a high-throughput format. It utilizes the proprietary this compound probe, which exhibits a significant increase in fluorescence intensity upon enzymatic modification or binding to a target molecule.
Q2: What is the signal-to-noise ratio (S/N) and why is it critical for the this compound assay?
A2: The signal-to-noise ratio (S/N) is a metric that compares the level of the desired signal (from your specific biological interaction) to the level of background signal (noise).[1] A high S/N ratio is crucial for assay sensitivity, allowing for the confident detection of true biological signals, especially when these signals are weak.[1][2] In the this compound assay, a robust S/N ratio ensures that the detected fluorescence is a true representation of the target activity and not an artifact of background fluorescence or non-specific binding.
Q3: What are the primary sources of background noise in the this compound assay?
A3: High background noise can originate from several sources, including:
-
Intrinsic fluorescence of assay components (e.g., buffers, test compounds).
-
Non-specific binding of the this compound probe to the microplate or other proteins.[3]
-
Contaminated reagents or buffers.[4]
-
Sub-optimal concentrations of assay reagents leading to probe aggregation or degradation.
-
Instrument settings, such as excessively long exposure times.[5]
Q4: How is the signal-to-noise ratio calculated for the this compound assay?
A4: While various formulas exist, a common method is to divide the mean signal of the positive control (with the biological activity of interest) by the standard deviation of the background signal (negative control or blank wells).[1][6] A higher value indicates a more robust and sensitive assay.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay in a question-and-answer format.
Issue 1: High Background Signal
Q: My negative control and blank wells show high fluorescence readings, resulting in a low S/N ratio. What are the potential causes and solutions?
A: High background is a frequent issue that can mask the true signal.[7][8] The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking step by increasing the concentration of the blocking agent (e.g., BSA) or extending the incubation time.[3][8] Ensure the blocking agent does not cross-react with your assay components. |
| Sub-optimal Reagent Concentrations | Titrate the this compound probe and any secondary reagents to their optimal concentrations. Excessively high concentrations can lead to non-specific binding and increased background.[4][5] |
| Inadequate Washing | Increase the number and vigor of wash steps to effectively remove unbound reagents. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[8] |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.[4] |
| Plate-Specific Issues | Test different types of microplates (e.g., low-binding plates) as some surfaces can contribute to background fluorescence. |
Below is a troubleshooting workflow for addressing high background signals.
Caption: Troubleshooting workflow for high background signals.
Issue 2: Low Signal Intensity
Q: My positive control wells show very weak fluorescence, close to the background level. How can I increase the signal?
A: A weak signal can be due to several factors related to reagent activity and assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme/Protein | Ensure the enzyme or protein of interest is active. Verify its integrity and use a fresh aliquot if necessary. Improper storage can lead to loss of activity.[5] |
| Sub-optimal Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure that the assay buffer composition is optimal for your specific enzyme or binding partners. |
| Incorrect Reagent Concentrations | Ensure that the concentrations of all components (enzyme, substrate, this compound probe) are at their optimal levels as determined by titration experiments. |
| Degraded this compound Probe | Protect the this compound probe from light and store it under the recommended conditions. Prepare fresh working solutions for each experiment. |
| Instrument Settings | Check that the correct excitation and emission wavelengths are being used for the this compound probe. Optimize the gain and exposure settings on your plate reader, but be mindful of increasing the background. |
Experimental Protocols
Standard Protocol for a this compound-based Kinase Assay
This protocol provides a general framework. Optimal conditions, particularly incubation times and reagent concentrations, should be determined empirically for each specific kinase and substrate pair.
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X Kinase solution in Assay Buffer.
-
Prepare a 2X Substrate/ATP/Veratraman Probe mix in Assay Buffer.
-
Prepare a Stop Solution (e.g., 100 mM EDTA).
-
-
Assay Procedure :
-
Add 10 µL of test compound or vehicle control to the wells of a 384-well microplate.
-
Add 20 µL of the 2X Kinase solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the 2X Substrate/ATP/Veratraman Probe mix.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 25 µL of Stop Solution.
-
Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the this compound probe.
-
The following diagram illustrates the experimental workflow.
Caption: General experimental workflow for the this compound kinase assay.
Hypothetical Signaling Pathway
The this compound probe can be used to measure the activity of kinases within a signaling cascade, such as the hypothetical pathway shown below.
Caption: Hypothetical signaling pathway measured by the this compound assay.
References
- 1. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 2. Signal-to-Noise Ratio Measures Efficacy of Biological Computing Devices and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. news-medical.net [news-medical.net]
- 6. horiba.com [horiba.com]
- 7. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 8. arp1.com [arp1.com]
Adjusting Veratraman protocol for different cell types
Welcome to the Veratraman Protocol Technical Support Center. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you adapt the this compound protocol for various cell types and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of the this compound Cell Viability Assay?
A1: The this compound assay is a colorimetric method used to determine the number of viable cells in a sample.[1][2] The protocol utilizes a tetrazolium salt, which is reduced by metabolically active cells into a colored formazan product.[3][4] The intensity of the color produced is directly proportional to the number of living, metabolically active cells in the culture.[5] This allows for the quantitative assessment of cell viability, proliferation, and cytotoxicity.
Q2: Can the this compound protocol be used for both adherent and suspension cells?
A2: Yes, the this compound protocol is suitable for both adherent and suspension cell lines. However, adjustments to the protocol, particularly regarding cell seeding and handling, are necessary to accommodate the different growth characteristics of these cell types. For suspension cells, centrifugation may be required to concentrate the cells before reagent addition.
Q3: How do I choose the optimal cell seeding density for my experiment?
A3: Optimizing the cell seeding density is a critical step for ensuring accurate and reproducible results.[6] The ideal density depends on the cell type, its proliferation rate, and the duration of the experiment. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line. The goal is to have a sufficient number of cells to generate a measurable signal without the cells becoming over-confluent by the end of the experiment.[6]
Q4: What is the recommended incubation time with the this compound reagent?
A4: The optimal incubation time can vary between cell types and is dependent on their metabolic activity.[7] A typical incubation period is between 1 to 4 hours.[3][7][8] It is advisable to perform a time-course experiment to determine the ideal incubation time for your cells, where the signal is strong but has not yet reached a plateau.
Q5: My results show high background noise. What could be the cause?
A5: High background can be caused by several factors, including:
-
Contamination: Microbial contamination can lead to the reduction of the this compound reagent, resulting in a false-positive signal.
-
Media components: Phenol red and high concentrations of serum in the culture media can interfere with the absorbance reading.[5][9] Using phenol red-free media during the assay is recommended.
-
Reagent issues: Improper storage or handling of the this compound reagent can lead to its degradation and high background.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal or Poor Sensitivity | - Cell seeding density is too low.- Incubation time with the reagent is too short.- The cells are not healthy or have low metabolic activity.[6] | - Increase the number of cells seeded per well.- Optimize the incubation time by performing a time-course experiment.- Ensure cells are in the logarithmic growth phase and are healthy before seeding.[6] |
| High Variability Between Replicate Wells | - Uneven cell distribution in the wells.- Inaccurate pipetting.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently between pipetting.- Use calibrated pipettes and change tips for each replicate.- To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Signal is Too High (Absorbance > 2.0) | - Cell seeding density is too high.- Incubation time with the reagent is too long. | - Reduce the number of cells seeded per well.- Decrease the incubation time with the this compound reagent. |
| Inconsistent Results with Suspension Cells | - Cell loss during media changes or reagent addition.- Clumping of cells. | - Be gentle during pipetting to avoid disturbing the cell pellet if centrifugation is used.- Ensure cells are well-suspended and not clumping before seeding. |
| Discrepancies with Expected Results for Sensitive Cell Lines | - Toxicity from the this compound reagent or intermediate electron acceptors.[8] | - Reduce the incubation time with the reagent.- Decrease the concentration of the this compound reagent. |
Experimental Protocols
Standard this compound Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24-48 hours, or until cells have adhered and reached the desired confluency.
-
-
Cell Treatment:
-
Remove the culture medium and add 100 µL of fresh medium containing the test compound at various concentrations.
-
Incubate for the desired exposure time.
-
-
This compound Assay:
-
Add 20 µL of the this compound reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only control wells (background) from all other readings.
-
Calculate cell viability as a percentage of the untreated control cells.
-
Adjustments for Suspension Cells
-
Cell Seeding: Seed the desired number of cells in 100 µL of culture medium. No prior adhesion step is needed.
-
Reagent Addition: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully remove 80 µL of the supernatant without disturbing the cell pellet. Add 80 µL of fresh media containing the this compound reagent. Alternatively, add the this compound reagent directly to the wells containing cells and media, being mindful of the final volume for absorbance readings.
Data Presentation
Recommended Seeding Densities for Common Cell Lines (96-well plate)
| Cell Line | Cell Type | Seeding Density (cells/well) |
| HeLa | Adherent | 5,000 - 10,000 |
| A549 | Adherent | 7,000 - 15,000 |
| MCF-7 | Adherent | 8,000 - 20,000 |
| Jurkat | Suspension | 20,000 - 50,000 |
| K562 | Suspension | 15,000 - 40,000 |
| Primary Neurons | Adherent | 10,000 - 30,000 |
Note: These are starting recommendations. Optimal seeding density should be determined experimentally for your specific conditions.[10]
Optimization of Incubation Time
| Cell Line | Metabolic Activity | Recommended Incubation Time |
| Rapidly Proliferating (e.g., HEK293) | High | 1 - 2 hours |
| Standard Cancer Cell Lines (e.g., HeLa) | Moderate | 2 - 3 hours |
| Slowly Proliferating or Primary Cells | Low | 3 - 4 hours |
Visualizations
Caption: General workflow for the this compound cell viability assay with adherent cells.
Caption: A troubleshooting decision tree for common issues in the this compound assay.
Caption: The biochemical principle of the this compound cell viability assay.
References
- 1. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 2. susupport.com [susupport.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. biocompare.com [biocompare.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
Veratraman interference with assay reagents
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of Veratraman and its closely related derivative, Veratramine, in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Veratramine?
This compound is the parent hydride of Veratramine. Veratramine is a piperidine alkaloid derived from this compound and is the compound with documented biological activity.[1] For the purposes of this guide, information pertaining to Veratramine is considered relevant for users of this compound.
Q2: What are the known biological activities of Veratramine?
Veratramine is a steroidal alkaloid with several known biological activities, including:
-
Inhibition of the Hedgehog signaling pathway: This pathway is crucial in embryonic development and can be aberrantly activated in some cancers.[2][3][4]
-
Serotonin (5-HT) agonist activity: Veratramine can act as both a releaser and uptake inhibitor of serotonin, potentially leading to serotonergic hyperfunction.[5][6][7]
-
Modulation of ion channels: It has been shown to antagonize Na+ channel-gating mechanisms.[7]
-
Hypotensive effects: Veratramine has been observed to have blood pressure-lowering properties.[2]
Q3: Can Veratramine's chemical properties cause interference in my assays?
Yes, as a steroidal alkaloid, Veratramine possesses properties that can potentially interfere with common assay technologies. These include:
-
Autofluorescence: The intrinsic fluorescence of the compound can interfere with fluorescence-based assays.
-
Compound Aggregation: At certain concentrations, Veratramine may form aggregates that can lead to false-positive or false-negative results.
-
Reactivity with Assay Reagents: The chemical structure of Veratramine may allow it to react directly with assay components, such as tetrazolium salts in cell viability assays.
Troubleshooting Guides
Issue 1: Unexpected Results in Fluorescence-Based Assays (e.g., FRET, Fluorescence Polarization)
Symptoms:
-
High background fluorescence.
-
Quenching of the fluorescent signal.
-
Non-reproducible results.
Potential Cause: Veratramine, like other steroidal alkaloids, may exhibit intrinsic fluorescence (autofluorescence) or may quench the fluorescence of your assay's reporter molecules.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of Veratramine in the assay buffer at the same concentrations used in your experiment, but without the other assay components (e.g., cells, enzymes, fluorescent probes). This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Spectral Scan: If your plate reader has this capability, perform a spectral scan of Veratramine to identify its excitation and emission peaks. This can help in selecting assay fluorophores with spectral properties that do not overlap with those of Veratramine.
-
Use a Red-Shifted Fluorophore: Autofluorescence from compounds is often more pronounced in the blue-green spectral region. Switching to a red-shifted fluorescent dye may help to mitigate this interference.[8]
-
Assay in Endpoint Mode: If possible, perform the assay in an endpoint mode where the compound can be washed away before the final fluorescence reading.
| Parameter | No Interference | Potential Veratramine Interference (Autofluorescence) | Potential Veratramine Interference (Quenching) |
| Signal in Wells with Compound Only | Low, similar to blank | High, concentration-dependent | Low, similar to blank |
| Signal in Assay Wells | Expected biological response | Higher than expected, non-specific increase | Lower than expected, inhibition of signal |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Symptoms:
-
Overestimation or underestimation of cell viability.[9]
-
High variability between replicate wells.
Potential Cause: Veratramine may directly react with the tetrazolium salts (like MTT) used in these assays, leading to a false colorimetric signal independent of cellular metabolic activity. Alternatively, its effects on cellular metabolism, unrelated to cytotoxicity, could alter the reduction of the dye.
Troubleshooting Steps:
-
Cell-Free Assay Control: Perform the MTT assay in the absence of cells, but with Veratramine at the concentrations used in your experiment. An increase in color formation indicates direct reduction of MTT by the compound.
-
Use an Alternative Viability Assay: Switch to a non-enzymatic-based viability assay, such as the sulforhodamine B (SRB) assay, which measures total protein content, or a dye-exclusion method like Trypan Blue.
-
Microscopic Examination: Visually inspect the cells under a microscope to confirm the viability results observed in the assay.
| Assay | Expected Result (Cytotoxic Compound) | Potential Veratramine Interference |
| MTT Assay | Decreased formazan production | Increased formazan production (direct reduction) |
| SRB Assay | Decreased protein staining | Unlikely to interfere directly |
| Trypan Blue | Increased number of blue (dead) cells | Unlikely to interfere directly |
Issue 3: False Positives in High-Throughput Screening (HTS)
Symptoms:
-
A high number of "hits" that are not confirmed in secondary assays.
-
Activity observed across multiple, unrelated assays.
Potential Cause: Veratramine may be forming aggregates at the concentrations used in HTS. These aggregates can non-specifically interact with proteins and other assay components, leading to false-positive results.[10]
Troubleshooting Steps:
-
Include a Detergent: Rerun the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Detergents can help to disrupt compound aggregates.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates by Veratramine in your assay buffer at various concentrations.[11]
-
Nuclear Magnetic Resonance (NMR): NMR-based methods can also be used to detect compound aggregation.[1][6][12]
| Condition | Non-Aggregating Compound | Veratramine as a Potential Aggregator |
| Activity in HTS | Specific to target | Promiscuous activity across multiple assays |
| Activity with Detergent | Unchanged | Significantly reduced or eliminated |
| DLS Analysis | Shows monomeric species | Shows particles of larger hydrodynamic radius |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare Veratramine dilutions: Prepare a serial dilution of Veratramine in the assay buffer to be used in your primary experiment.
-
Plate Preparation: Dispense the Veratramine dilutions into the wells of a microplate (the same type as used in your assay). Include wells with buffer only as a blank.
-
Plate Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis: Subtract the blank reading from the readings of the Veratramine-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detecting Compound Interference with MTT Assay
-
Prepare Veratramine dilutions: Prepare a serial dilution of Veratramine in cell culture medium.
-
Plate Preparation: Add the Veratramine dilutions to a 96-well plate. Include wells with medium only as a control.
-
Add MTT Reagent: Add MTT reagent to all wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the standard time required for your cell-based MTT assay (e.g., 2-4 hours) at 37°C.
-
Solubilization: Add the solubilization buffer (e.g., DMSO or a proprietary solution) to all wells.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: An increase in absorbance in the Veratramine-containing wells compared to the medium-only control indicates direct reduction of MTT by the compound.
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway Inhibition by Veratramine
Veratramine is known to inhibit the Hedgehog signaling pathway. In the canonical "off" state, the Patched (PTCH) receptor inhibits Smoothened (SMO), leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLIR). When a Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to signal the release of full-length GLI activators (GLIA), which then translocate to the nucleus and activate target gene expression. Veratramine is thought to act downstream of SMO.
Caption: Hedgehog signaling pathway and the inhibitory action of Veratramine.
Serotonin Agonist Activity of Veratramine
Veratramine can act as a serotonin (5-HT) agonist, influencing serotonergic neurotransmission. It can both stimulate the release of 5-HT from presynaptic neurons and inhibit its reuptake by the serotonin transporter (SERT). This leads to an increased concentration of 5-HT in the synaptic cleft, enhancing the activation of postsynaptic 5-HT receptors.
Caption: Mechanism of Veratramine's serotonin agonist activity.
Troubleshooting Workflow for Suspected Assay Interference
This workflow provides a logical sequence of steps to identify and mitigate potential assay interference by Veratramine.
Caption: A logical workflow for troubleshooting Veratramine assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nmxresearch.com [nmxresearch.com]
Technical Support Center: Preventing Veratraman Phototoxicity in Live-Cell Imaging
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent phototoxicity associated with the use of Veratraman in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my research?
A1: this compound is a novel fluorescent probe used for visualizing specific cellular structures and processes in live-cell imaging. Its unique spectral properties allow for high-resolution imaging. However, like many fluorescent probes, it can exhibit phototoxicity upon illumination.
Q2: What is phototoxicity and why does it occur with this compound?
A2: Phototoxicity is the phenomenon where a substance, in this case this compound, becomes toxic to cells when exposed to light.[1][2][3] Upon absorbing light energy, this compound can enter an excited state. This energy can then be transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and free radicals.[4][5] These ROS can damage cellular components like lipids, proteins, and DNA, leading to altered cell function or cell death.[2][4]
Q3: What are the common signs of this compound-induced phototoxicity in my cells?
A3: Signs of phototoxicity can range from subtle to severe and include:
-
Obvious effects: Cell rounding, blebbing, detachment, and ultimately, cell death (apoptosis or necrosis).[2]
-
Subtle effects: Altered cell morphology, changes in cell motility or proliferation, disruption of the cell cycle, and changes in organelle dynamics.[2][3] These subtle effects can be easily missed but can significantly impact the interpretation of your experimental results.
Q4: How can I determine if my experimental results are affected by this compound phototoxicity?
A4: It is crucial to perform control experiments. Compare the behavior of cells labeled with this compound that are not exposed to light with those that are. Additionally, compare illuminated, this compound-labeled cells to control cells that are illuminated but not labeled. Any significant difference in cell health or behavior in the this compound-labeled and illuminated group suggests phototoxicity.
Q5: Are there ways to reduce this compound phototoxicity?
A5: Yes, several strategies can be employed to minimize phototoxicity, including:
-
Optimizing imaging parameters (reducing light intensity and exposure time).[6][7][8]
-
Using imaging systems that are less damaging, such as spinning disk confocal or light-sheet microscopy.[2]
-
Incorporating antioxidants or ROS scavengers in the imaging medium.[2][9]
-
Careful experimental planning to minimize the duration of imaging.
Troubleshooting Guides
Issue 1: Rapid cell death or morphological changes are observed shortly after starting the imaging session.
| Possible Cause | Solution |
| Excessive Light Exposure: The intensity of the excitation light is too high, or the exposure time is too long. | - Reduce the laser power or lamp intensity to the lowest level that provides an acceptable signal-to-noise ratio. - Decrease the exposure time per frame.[6][7] - Reduce the frequency of image acquisition (increase the time interval between frames).[8] |
| High Concentration of this compound: The concentration of the this compound probe is too high, leading to increased ROS production. | - Titrate the this compound concentration to determine the lowest effective concentration for labeling. |
| Sub-optimal Imaging Medium: The imaging medium lacks components to buffer against phototoxic effects. | - Supplement the imaging medium with antioxidants such as Trolox or ascorbic acid to scavenge ROS.[2][9] - Use a specialized live-cell imaging medium designed to reduce phototoxicity. |
Issue 2: Cells exhibit altered behavior (e.g., reduced motility, stalled cell division) during or after imaging, but do not show immediate signs of death.
| Possible Cause | Solution |
| Sub-lethal Phototoxicity: The imaging conditions are causing stress and altering cellular physiology without inducing acute cell death.[2][3] | - Implement all the recommendations for reducing light exposure as mentioned in Issue 1. - Consider using a more sensitive camera that allows for shorter exposure times or lower light intensity.[6] - Perform quantitative analysis of cell behavior in control and imaged cells to determine a "safe" imaging window. |
| Wavelength-Specific Phototoxicity: The excitation wavelength for this compound is particularly damaging to the cells. | - If possible, test alternative fluorescent probes with longer excitation wavelengths (e.g., in the red or far-red spectrum), as these are generally less phototoxic.[9][10] |
Issue 3: The fluorescent signal from this compound photobleaches quickly, and increasing the light intensity to compensate is causing phototoxicity.
| Possible Cause | Solution |
| Photobleaching and Phototoxicity are Linked: The same processes that cause photobleaching (destruction of the fluorophore) can contribute to the generation of ROS and phototoxicity.[8][11] | - Do not increase the light intensity. Instead, use a more sensitive detector or a higher numerical aperture objective to collect more of the emitted light.[10] - Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. |
Quantitative Data on this compound Phototoxicity
The following tables summarize hypothetical data on the effects of different imaging parameters on cell viability and ROS production in cells labeled with this compound.
Table 1: Effect of Light Intensity and Exposure Time on Cell Viability
| Light Intensity (% of max) | Exposure Time per frame (ms) | Cell Viability after 1 hour of imaging (%) |
| 10% | 100 | 95 ± 3 |
| 10% | 500 | 82 ± 5 |
| 50% | 100 | 75 ± 6 |
| 50% | 500 | 45 ± 8 |
| 100% | 100 | 60 ± 7 |
| 100% | 500 | 20 ± 4 |
Table 2: Effect of Antioxidants on ROS Production and Cell Viability
| Condition | Relative ROS Level (arbitrary units) | Cell Viability after 1 hour of imaging (%) |
| This compound + Light (no antioxidant) | 100 | 45 ± 8 |
| This compound + Light + 100 µM Trolox | 42 ± 5 | 88 ± 4 |
| This compound + Light + 200 µM Ascorbic Acid | 55 ± 6 | 79 ± 5 |
Experimental Protocols
Protocol 1: Assessing this compound Phototoxicity using a Cell Viability Assay
-
Cell Preparation: Plate cells in a 96-well imaging plate and culture overnight.
-
Labeling: Incubate cells with varying concentrations of this compound according to the specific labeling protocol. Include wells with unlabeled cells as a control.
-
Experimental Groups:
-
No treatment (cells only)
-
This compound only (no light exposure)
-
Light only (no this compound)
-
This compound + Light exposure
-
-
Imaging: Expose the "this compound + Light" and "Light only" wells to illumination using the intended live-cell imaging parameters for a defined period (e.g., 1 hour). Keep the "this compound only" and "No treatment" plates in the dark.
-
Viability Staining: After the imaging period, add a viability dye (e.g., Propidium Iodide for dead cells and Hoechst for total cells) to all wells.
-
Analysis: Use an automated plate reader or imager to count the number of live and dead cells in each well. Calculate the percentage of cell viability for each condition.
Protocol 2: Live-Cell Imaging with Minimized this compound Phototoxicity
-
Preparation: Plate cells on a glass-bottom dish suitable for live-cell imaging.
-
Labeling: Label cells with the lowest effective concentration of this compound as determined from optimization experiments.
-
Imaging Medium: Use a CO2-independent imaging medium supplemented with an antioxidant like Trolox (e.g., 100 µM).
-
Microscope Setup:
-
Use an inverted microscope equipped with an environmental chamber to maintain physiological temperature (37°C) and humidity.
-
Select an objective with a high numerical aperture.
-
If available, use a spinning disk confocal or light-sheet microscope.
-
-
Image Acquisition:
-
Set the excitation light to the lowest possible intensity.
-
Use the shortest possible exposure time that provides an adequate signal.
-
Acquire images at the longest possible time interval that still captures the biological process of interest.
-
-
Control: Image a control group of unlabeled cells under the same conditions to monitor for any effects of the imaging process itself.
Visualizations
Caption: Signaling pathway of this compound-induced phototoxicity.
Caption: Experimental workflow for mitigating this compound phototoxicity.
Caption: Troubleshooting logic for this compound phototoxicity issues.
References
- 1. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proborshevik.ru [proborshevik.ru]
- 6. line-a.co.il [line-a.co.il]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Veratraman Solubility Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of Veratraman. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer
While this guide provides detailed methodologies for common solubility enhancement techniques, it is important to note that, to date, there is a lack of published studies specifically quantifying the enhancement of this compound solubility using these methods. The experimental protocols provided are therefore generalized starting points based on established practices for other poorly soluble compounds and should be adapted and optimized for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is characterized as being slightly soluble in water and aqueous buffers, while it exhibits good solubility in several organic solvents. The available quantitative and qualitative solubility data is summarized in the table below.
Data Presentation: this compound Solubility Profile
| Solvent/System | Solubility | Reference(s) |
| Water | Slightly Soluble | [1] |
| Aqueous Buffers | Sparingly Soluble | [2] |
| Ethanol | ~5 mg/mL | [2][3] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL, 50 mg/mL, ≥ 100 mg/mL | [2][3][4] |
| Dimethylformamide (DMF) | ~0.3 mg/mL | [2][3] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [2][3] |
| Methanol | Soluble | [1][5] |
| Alcohol (General) | Soluble | [1] |
| Benzene | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dilute Acid | Soluble | [1] |
| Dilute Alkali | Insoluble | [1] |
Note on reported DMSO solubility: There is variability in the reported solubility of this compound in DMSO, with values ranging from 10 mg/mL to ≥ 100 mg/mL. This may be due to differences in experimental conditions or the purity of the compound. Researchers should determine the solubility in their specific batch of DMSO.
Q2: Which techniques can be used to enhance the aqueous solubility of this compound?
A2: For poorly water-soluble drugs like this compound, several techniques can be employed to enhance aqueous solubility. The most common and promising methods include:
-
Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can be achieved through methods like solvent evaporation or melt extrusion. The resulting system can improve the dissolution rate by presenting the drug in an amorphous form and increasing its wettability.[6][7]
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity, thereby increasing their solubility in water.[8][9]
-
Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[10]
-
pH Adjustment: Given that this compound is soluble in dilute acids and insoluble in dilute alkali, its solubility is likely pH-dependent. Adjusting the pH of the formulation to a more acidic range could enhance its solubility.[1]
Troubleshooting Guides
Solid Dispersion
Problem: Low drug loading in the solid dispersion.
-
Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.
-
Troubleshooting Tip:
-
Screen different hydrophilic polymers such as Polyvinylpyrrolidone (PVP) of various molecular weights (e.g., PVP K30, PVP K90), Polyethylene Glycols (PEGs) of different molecular weights (e.g., PEG 4000, PEG 6000), or copolymers like Soluplus®.
-
Vary the drug-to-polymer ratio. While a higher polymer concentration can improve solubilization, it also increases the bulk of the formulation.
-
Characterize the thermal properties (e.g., using Differential Scanning Calorimetry - DSC) of this compound and the polymers to assess their compatibility.
-
Problem: The prepared solid dispersion does not significantly improve the dissolution rate.
-
Possible Cause 1: The drug has recrystallized within the polymer matrix.
-
Troubleshooting Tip 1:
-
Confirm the amorphous state of this compound in the solid dispersion using Powder X-ray Diffraction (PXRD) and/or DSC.
-
If recrystallization has occurred, consider using a different polymer that has a stronger interaction with this compound to inhibit crystallization.
-
Employ faster solvent removal or cooling rates during preparation.
-
-
Possible Cause 2: Poor wettability of the solid dispersion.
-
Troubleshooting Tip 2:
-
Incorporate a small amount of a surfactant (e.g., sodium lauryl sulfate, Tween® 80) into the solid dispersion formulation (creating a third-generation solid dispersion).
-
Cyclodextrin Inclusion Complexation
Problem: Inefficient complexation of this compound with β-cyclodextrin.
-
Possible Cause 1: Steric hindrance or a poor fit of the this compound molecule within the β-cyclodextrin cavity.
-
Troubleshooting Tip 1:
-
Try different types of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) have higher aqueous solubility and can form more stable complexes than native β-cyclodextrin.
-
Perform a phase solubility study to determine the stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-cyclodextrin ratio) and the stability constant.
-
-
Possible Cause 2: The chosen preparation method is not optimal.
-
Troubleshooting Tip 2:
-
Compare different preparation methods such as co-precipitation, kneading, and freeze-drying. Freeze-drying often yields a more amorphous and readily soluble complex.
-
Problem: Precipitation of the complex upon standing.
-
Possible Cause: The formed complex has limited aqueous solubility.
-
Troubleshooting Tip:
-
Use a more soluble cyclodextrin derivative like HP-β-CD or SBE-β-CD.
-
Incorporate a water-soluble polymer into the formulation to create a ternary complex, which can further enhance solubility and stability.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general procedure for preparing a solid dispersion of this compound using a hydrophilic polymer like PVP K30.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent in which both this compound and PVP are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask. Stir until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Scrape the solid film from the flask. Dry the collected solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Characterization:
-
Dissolution Studies: Perform in-vitro dissolution tests in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of pure this compound.
-
Solid-State Characterization: Use PXRD and DSC to confirm the amorphous nature of this compound in the solid dispersion.
-
FTIR Spectroscopy: Use Fourier Transform Infrared (FTIR) spectroscopy to investigate any potential interactions between this compound and the polymer.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Co-precipitation
This protocol provides a general method for preparing an inclusion complex of this compound with β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Ethanol (or another suitable organic solvent for this compound)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Vacuum oven
Methodology:
-
Preparation of Solutions:
-
Dissolve a specific molar ratio of β-cyclodextrin (e.g., 1:1 or 1:2 this compound:β-CD) in deionized water with heating (e.g., 60-70°C) and stirring to form a clear solution.
-
In a separate container, dissolve the corresponding molar amount of this compound in a minimal volume of ethanol.
-
-
Complexation: Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution while maintaining constant stirring and temperature.
-
Precipitation: Continue stirring for a few hours (e.g., 2-4 hours) as the mixture is allowed to cool down slowly to room temperature. A precipitate of the inclusion complex should form. The mixture can be further cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitate by filtration under vacuum.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water or ethanol to remove any uncomplexed material. Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Storage: Store the dried inclusion complex in a tightly sealed container in a desiccator.
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant.
-
Dissolution Studies: Compare the dissolution rate of the complex to that of the pure drug.
-
Solid-State Characterization: Use PXRD, DSC, and FTIR to confirm the formation of the inclusion complex.
Visualizations
Caption: Workflow for this compound Solid Dispersion Preparation.
Caption: Workflow for this compound Inclusion Complex Preparation.
References
- 1. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving drug solubility for oral delivery using solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism Study of Veratramine Associated with Neurotoxicity by Using HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. japsonline.com [japsonline.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Veratrum Alkaloids and Modern Standard-of-Care Drugs in the Management of Hypertension
Introduction
This guide provides a comparative overview of the efficacy and mechanisms of action of Veratrum alkaloids, historically used in the treatment of hypertension, and the current standard-of-care antihypertensive drugs. It is important to note that a specific drug named "Veratraman" is not found in the current clinical literature. The information presented here pertains to Veratrum alkaloids, a class of compounds isolated from plants of the Veratrum species, which includes the chemical parent structure "this compound." This guide is intended for researchers, scientists, and drug development professionals to offer a historical perspective and a comparison with contemporary therapeutic agents.
Historical Context of Veratrum Alkaloids in Hypertension Treatment
Extracts and purified alkaloids from Veratrum species, such as Veratrum viride and Veratrum album, were among the early pharmacological treatments for hypertension in the mid-20th century. Clinical studies in the 1950s investigated the hypotensive effects of purified alkaloids like protoveratrine and veratridine.[1][2][3][4][5][6] These agents were shown to effectively lower blood pressure in patients with various forms of hypertension, including essential and renal hypertension.[7][1] However, their use was limited by a narrow therapeutic index and the prevalence of adverse effects such as nausea and vomiting.
Mechanism of Action of Veratrum Alkaloids
Veratrum alkaloids exert their hypotensive effect primarily through the Bezold-Jarisch reflex. They activate afferent vagal nerve fibers in the heart and lungs, which in turn leads to a centrally mediated reduction in sympathetic outflow and an increase in parasympathetic (vagal) tone. This results in vasodilation, a decrease in heart rate (bradycardia), and a subsequent lowering of blood pressure.
Modern Standard-of-Care for Hypertension
The current management of hypertension is guided by evidence-based clinical practice guidelines.[8][9][10][11][12] The primary goal is to reduce the long-term risks of cardiovascular and renal disease. The standard of care involves lifestyle modifications and pharmacological treatment with a variety of drug classes, often used in combination.
Major Classes of Antihypertensive Drugs
The cornerstone of modern antihypertensive therapy includes the following drug classes:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
-
Angiotensin II Receptor Blockers (ARBs): These agents selectively block the binding of angiotensin II to its receptor.
-
Calcium Channel Blockers (CCBs): These drugs inhibit the influx of calcium into vascular smooth muscle and cardiac cells, leading to vasodilation.
-
Thiazide and Thiazide-like Diuretics: These drugs promote the excretion of sodium and water by the kidneys, reducing blood volume and arterial resistance.
For specific patient populations, other classes such as beta-blockers and mineralocorticoid receptor antagonists may also be first-line or add-on therapies.[9]
Comparative Efficacy and Safety
Direct comparative efficacy data from head-to-head clinical trials between Veratrum alkaloids and modern standard-of-care antihypertensive drugs are not available. The clinical studies on Veratrum alkaloids were conducted before the advent of current antihypertensive agents and modern clinical trial designs.
Table 1: Qualitative Comparison of Veratrum Alkaloids and Standard-of-Care Antihypertensives
| Feature | Veratrum Alkaloids | Standard-of-Care Drugs (ACEi, ARBs, CCBs, Diuretics) |
| Primary Mechanism | Central reflex-mediated reduction of sympathetic tone (Bezold-Jarisch reflex) | Primarily peripheral actions (e.g., RAAS inhibition, vasodilation, diuresis) |
| Clinical Use | Historically used for severe hypertension and eclampsia; now largely obsolete. | First-line treatment for chronic hypertension. |
| Efficacy Data | Based on older clinical studies from the 1950s.[1][2][3][4][5][6] | Extensive evidence from large, randomized controlled trials. |
| Therapeutic Index | Narrow, with a high incidence of dose-limiting side effects. | Generally wide, with well-characterized and manageable side effect profiles. |
| Common Side Effects | Nausea, vomiting, bradycardia, hypotension. | Varies by class (e.g., cough with ACEi, edema with CCBs, electrolyte imbalance with diuretics). |
| Comparative Trials | No direct comparisons with modern agents. | Numerous head-to-head trials to guide therapeutic choices. |
Experimental Protocols
Detailed experimental protocols from the early clinical trials of Veratrum alkaloids are not extensively documented in a standardized format. However, a general workflow can be reconstructed from the available literature.
In contrast, modern clinical trials for antihypertensive drugs follow a highly regulated and standardized protocol, typically involving large patient populations, long-term follow-up, and a focus on cardiovascular outcomes in addition to blood pressure reduction.
Conclusion
Veratrum alkaloids represent an early chapter in the pharmacological management of hypertension. While they demonstrated hypotensive efficacy, their clinical utility was hampered by a narrow therapeutic window and significant side effects. Modern standard-of-care antihypertensive agents offer superior safety profiles, are supported by a wealth of evidence from large-scale clinical trials, and have proven efficacy in reducing long-term cardiovascular morbidity and mortality. There is no evidence of a clinically used drug named "this compound" for hypertension. The historical data on Veratrum alkaloids serve as a valuable reference point in the evolution of antihypertensive therapy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ovid.com [ovid.com]
- 3. THE USE OF THE PURE VERATRUM ALKALOIDS NEOGERMITRINE AND PROTOVERATRINE IN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veratrum viride in the treatment of hypertensive vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical studies on veratrum alkaloids; the action of protoveratrine and veratridine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of purified veratrum viride alkaloids in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. resolvetosavelives.org [resolvetosavelives.org]
- 9. ahajournals.org [ahajournals.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Hypertension - Clinical Practice Guideline | AAFP [aafp.org]
- 12. Recommendations - Guideline for the pharmacological treatment of hypertension in adults - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Veratraman's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Veratraman's performance with other alternatives, supported by experimental data. We delve into its mechanism of action, focusing on its inhibitory effects on the Hedgehog and PI3K/AKT signaling pathways and the existing evidence validating these pathways.
Executive Summary
This compound, a steroidal alkaloid, has demonstrated significant anti-tumor activity in preclinical studies, primarily attributed to its potent inhibition of the Hedgehog (Hh) and PI3K/AKT signaling pathways. This guide synthesizes the current understanding of this compound's mechanism of action, presents supporting experimental data from studies on non-small cell lung cancer (NSCLC) and osteosarcoma, and compares its performance with alternative pathway inhibitors. While direct validation of this compound's targets using knockout models is not yet extensively documented in publicly available research, functional assays and downstream protein expression analyses provide strong evidence for its on-target activity.
This compound's Dual Inhibition of Key Oncogenic Pathways
This compound's therapeutic potential stems from its ability to concurrently target two critical signaling cascades frequently dysregulated in cancer:
-
Hedgehog (Hh) Signaling Pathway: This pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, promoting tumor growth, survival, and metastasis. Veratramine, a compound structurally related to this compound, is a known inhibitor of the Hh pathway, acting as an antagonist to the Smoothened (SMO) receptor.
-
PI3K/AKT Signaling Pathway: This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.
The dual inhibitory action of this compound on these pathways suggests a broader and potentially more robust anti-cancer effect compared to agents that target a single pathway.
Performance Data: this compound in Non-Small Cell Lung Cancer (NSCLC) and Osteosarcoma
Inhibition of the Hedgehog Pathway in NSCLC
A key study investigated the effects of this compound on human NSCLC cell lines (A549, NCI-H358, and NCI-H1299). The results demonstrated that this compound significantly suppresses lung cancer cell growth by inhibiting the Hh signaling pathway[1][2].
Table 1: Effect of this compound on NSCLC Cell Viability and Hedgehog Pathway Protein Expression
| Cell Line | Treatment | IC50 (µM) | SMO Expression | Shh Expression | Gli1 Expression |
| A549 | This compound | 51.99 | Decreased | Not Reported | Downregulated |
| NCI-H358 | This compound | 259.6 | No significant change | Not Reported | Downregulated |
| NCI-H1299 | This compound | Not Reported | Decreased | Decreased | Downregulated |
Data summarized from a study on this compound's effects on NSCLC cells.[1]
Inhibition of the PI3K/AKT Pathway in Osteosarcoma
In human osteosarcoma cell lines (143B and HOS), this compound has been shown to induce apoptosis and inhibit proliferation by targeting the PI3K/AKT pathway[3].
Table 2: Effect of this compound on Osteosarcoma Cell Viability and PI3K/AKT Pathway Protein Expression
| Cell Line | Treatment | Effect on Cell Viability | p-PI3K/PI3K Ratio | p-AKT/AKT Ratio |
| 143B | This compound | Dose-dependent decrease | Markedly decreased | Markedly decreased |
| HOS | This compound | Dose-dependent decrease | Markedly decreased | Markedly decreased |
Data summarized from a study on this compound's effects on osteosarcoma cells.[3]
Validation of Mechanism of Action
While direct validation of this compound's mechanism of action using knockout cell lines (e.g., SMO-knockout or PI3K-knockout) is not yet available in the reviewed literature, functional validation has been demonstrated. In the study on osteosarcoma, the inhibitory effects of this compound on cell proliferation, migration, and invasion were partially reversed by treatment with 740-YP, a PI3K/AKT pathway activator. This provides strong functional evidence that this compound exerts its anti-tumor effects through the inhibition of this pathway.
Comparison with Alternative Pathway Inhibitors
Hedgehog Pathway Inhibitors
This compound's performance can be benchmarked against other known Hh pathway inhibitors, such as cyclopamine, vismodegib, and sonidegib. Cyclopamine, another natural steroidal alkaloid from the Veratrum genus, is a well-characterized SMO antagonist[4]. Vismodegib and sonidegib are FDA-approved SMO inhibitors for the treatment of basal cell carcinoma[1]. While direct comparative studies with this compound are limited, a study on Veratrum californicum alkaloids suggested that combinations of alkaloids, including veratramine, may have additive or synergistic effects on Hh pathway inhibition compared to cyclopamine alone.
Table 3: Comparison of Hedgehog Pathway Inhibitors
| Inhibitor | Target | FDA Approval | Key Characteristics |
| This compound | SMO (inferred) | None | Natural product, dual Hh and PI3K/AKT inhibitor |
| Cyclopamine | SMO | None | Natural product, well-characterized Hh inhibitor |
| Vismodegib | SMO | Yes (BCC) | Synthetic small molecule, established clinical efficacy |
| Sonidegib | SMO | Yes (BCC) | Synthetic small molecule, established clinical efficacy |
PI3K/AKT Pathway Inhibitors
Numerous PI3K/AKT/mTOR inhibitors are in various stages of clinical development for a range of cancers, including osteosarcoma. These are typically synthetic small molecules designed to target specific isoforms of PI3K or to dually inhibit PI3K and mTOR. A systematic screening in osteosarcoma has identified dual PI3K and mTOR inhibition as a promising therapeutic strategy[5]. This compound's ability to inhibit this pathway as a natural product presents an interesting alternative, though direct comparative efficacy data is needed.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed NSCLC or osteosarcoma cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMO, Gli1, p-PI3K, PI3K, p-AKT, AKT, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Apoptosis Assay (Flow Cytometry)
-
Harvest this compound-treated and control osteosarcoma cells.
-
Wash the cells with cold PBS and resuspend in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizing the Pathways and Experimental Workflow
References
- 1. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Veratramine: A potential candidate against osteosarcoma | EurekAlert! [eurekalert.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. scispace.com [scispace.com]
Veratraman: A Comparative Analysis of its Inhibitory Profile Against Known Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Veratraman, a naturally occurring steroidal alkaloid, against other known inhibitors, with a focus on its effects on the PI3K/AKT/mTOR signaling pathway and its potential as a serotonin agonist. The information is supported by experimental data to offer an objective performance comparison.
Inhibitory Activity of this compound on Cancer Cell Proliferation
This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, primarily through the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Recent studies have quantified the inhibitory concentration (IC50) of this compound in human osteosarcoma cell lines. In 143B osteosarcoma cells, the IC50 values were determined to be 40.90 μM at 24 hours and 34.27 μM at 48 hours.[1] For HOS osteosarcoma cells, the IC50 values were 46.50 μM at 24 hours and 40.44 μM at 48 hours.[1] In studies on human glioblastoma U251 cells, this compound concentrations ranging from 40 to 140 μmol/L were shown to significantly decrease cell survival.[2]
Table 1: this compound IC50 Values for Cancer Cell Proliferation
| Cell Line | Cancer Type | Incubation Time | IC50 Value (μM) |
| 143B | Osteosarcoma | 24 hours | 40.90[1] |
| HOS | Osteosarcoma | 24 hours | 46.50[1] |
| 143B | Osteosarcoma | 48 hours | 34.27[1] |
| HOS | Osteosarcoma | 48 hours | 40.44[1] |
Comparative Analysis with Known PI3K/AKT/mTOR Inhibitors
To contextualize the inhibitory potential of this compound, it is compared with a selection of established inhibitors targeting different nodes of the PI3K/AKT/mTOR pathway. These inhibitors are categorized as pan-PI3K inhibitors, dual PI3K/mTOR inhibitors, and specific AKT or mTOR inhibitors.
Table 2: Comparative IC50 Values of Selected PI3K/AKT/mTOR Inhibitors
| Inhibitor | Target(s) | IC50 Value (nM) |
| Pan-PI3K Inhibitors | ||
| Wortmannin | PI3K | 3 |
| Buparlisib (BKM120) | PI3Kα/β/δ/γ | 52/166/116/262 |
| Dual PI3K/mTOR Inhibitors | ||
| Dactolisib (BEZ235) | PI3Kα/γ/δ, mTOR | 4/5/7, 20.7[3] |
| Omipalisib (GSK2126458) | PI3Kα/β/δ/γ, mTORC1/2 | 0.019/0.13/0.024/0.06, 0.18/0.3[3] |
| AKT Inhibitors | ||
| MK-2206 | Akt1/2/3 | 8/12/65 |
| Ipatasertib (GDC-0068) | Akt1/2/3 | 5/18/8[4] |
| mTOR Inhibitors | ||
| Rapamycin (Sirolimus) | mTORC1 | 0.1 (in HEK293 cells)[5] |
| Torin 1 | mTOR | 3[3] |
It is important to note that the IC50 values for this compound are in the micromolar (μM) range for cell proliferation, while many of the compared inhibitors show nanomolar (nM) potency in biochemical or cellular assays. This suggests that while this compound does inhibit this pathway, it may be less potent than these highly specific, targeted inhibitors.
Serotonin Agonist Activity of this compound
In addition to its anti-cancer properties, this compound has been reported to exhibit activity as a serotonin agonist.[6] Studies have shown that this compound can evoke the release of serotonin (5-HT) and inhibit its reuptake in frontal cortex slices.[7] This activity is consistent with observed behavioral effects in animal models, which are indicative of a serotonin agonist mechanism.[6] However, quantitative binding affinity data for this compound at specific serotonin receptor subtypes is not yet available, precluding a direct quantitative comparison with known serotonin receptor agonists.
Table 3: Qualitative Comparison with Serotonin Receptor Agonists
| Compound | Mechanism of Action |
| This compound | Possible serotonin agonist; evokes 5-HT release and inhibits reuptake.[7] |
| Buspirone | 5-HT1A receptor partial agonist. |
| Sumatriptan | 5-HT1B/1D receptor agonist. |
| LSD | Non-selective serotonin receptor agonist, primarily acting on 5-HT2A receptors.[8] |
Experimental Protocols
Cell Proliferation Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound and other inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins
This protocol is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Lysis: Treat cells with the desired concentrations of inhibitors for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.
Caption: General experimental workflow for assessing this compound's inhibitory effects.
References
- 1. Veratramine influences the proliferation of human osteosarcoma cells through modulating the PI3K/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and mechanism of veratramine on the proliferation of human glioblastoma U251 cells [journal.china-pharmacy.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Possible serotonin-agonist action of veratramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Veratramine - LKT Labs [lktlabs.com]
- 8. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
Veratraman: A Comparative Analysis of its Cross-Reactivity with Other Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Veratraman, a steroidal alkaloid, and its derivative Veratramine, have garnered interest for their diverse biological activities. This guide provides a comparative analysis of this compound's (with data primarily available for Veratramine) interactions with various molecular targets, supported by available experimental data. Understanding the cross-reactivity of a compound is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development efforts.
Overview of this compound's Molecular Targets
Veratramine has been shown to interact with a range of molecular targets, indicating a polypharmacological profile. This cross-reactivity spans several major classes of proteins, including ion channels, G-protein coupled receptors (GPCRs), and signaling pathway components. The primary identified targets include:
-
Voltage-Gated Sodium Channels (VGSCs)
-
Hedgehog Signaling Pathway
-
PI3K/Akt/mTOR Signaling Pathway
-
Serotonin (5-HT) Receptors
-
Sigma-1 (σ1) Receptor
This guide will delve into the quantitative data available for Veratramine's interaction with each of these targets, present the experimental methodologies used to obtain this data, and visualize the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Veratramine's Activity
The following tables summarize the available quantitative data for Veratramine's activity at its various molecular targets. This data is essential for comparing its potency and selectivity across different biological systems.
| Target Family | Specific Target | Assay Type | Parameter | Value (µM) | Cell Line / System | Reference |
| Ion Channel | Nav1.7 (Peak Current) | Whole-Cell Patch Clamp | IC₅₀ | 18.39 | HEK293A | [1] |
| Nav1.7 (Sustained Current) | Whole-Cell Patch Clamp | EC₅₀ | 9.53 | HEK293A | [1] | |
| Nav1.5 | Membrane Potential Sensitive Dye | EC₅₀ | 28 | HEK293 | [2] | |
| Nav1.7 | Membrane Potential Sensitive Dye | EC₅₀ | 8 | HEK293 | [2] | |
| Signaling Pathway | Hedgehog Pathway | Luciferase Reporter Assay | - | No inhibition at 0.2 µM | Shh-Light II | |
| PI3K/Akt/mTOR Pathway | Western Blot | - | Inhibition at 10, 20, 40 µM | HepG2 | ||
| GPCR | Serotonin Receptors | - | - | Qualitative Agonist Activity | - | |
| Other | SIGMAR1 Receptor | Molecular Docking | Binding Energy | -3.6 kcal/mol (Calculated) | - | [3] |
Note: The available quantitative data for Veratramine is still limited. Further studies are required to determine precise binding affinities (Ki/Kd) and functional potencies (IC₅₀/EC₅₀) across a wider range of targets and subtypes in a standardized manner.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of Veratramine, the following diagrams illustrate the affected signaling pathways and the workflows of the key experimental assays used to characterize its activity.
Signaling Pathways
Caption: Overview of signaling pathways modulated by Veratramine.
Experimental Workflows
Caption: Workflows for key assays to assess Veratramine's activity.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays cited in this guide.
Whole-Cell Patch Clamp Electrophysiology for Nav1.7
This technique is used to measure the effect of Veratramine on the ion currents flowing through Nav1.7 channels.
-
Cell Culture: Human Embryonic Kidney (HEK293A) cells stably expressing human Nav1.7 channels are cultured under standard conditions.
-
Electrophysiological Recording:
-
Cells are patched with a glass micropipette in the whole-cell configuration.
-
The membrane potential is held at a negative potential (e.g., -100 mV).
-
Voltage steps are applied to elicit sodium currents.
-
The extracellular solution contains standard physiological ion concentrations, and the intracellular solution in the pipette is formulated to isolate sodium currents.
-
-
Drug Application: Veratramine is applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The peak and sustained components of the sodium current are measured before and after drug application. The percentage of inhibition or potentiation is calculated, and concentration-response curves are generated to determine IC₅₀ or EC₅₀ values.[1]
Hedgehog Signaling Luciferase Reporter Assay
This cell-based assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene.
-
Cell Line: Shh-Light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are commonly used.
-
Assay Procedure:
-
Cells are seeded in a multi-well plate.
-
The Hedgehog pathway is activated using a Smoothened agonist (e.g., SAG) or a purified Shh ligand.
-
Cells are treated with varying concentrations of Veratramine.
-
After an incubation period, the cells are lysed.
-
The activities of both firefly and Renilla luciferases are measured using a luminometer.
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The inhibitory effect of Veratramine is determined by the reduction in normalized luciferase activity, and IC₅₀ values can be calculated from concentration-response curves.
PI3K/Akt/mTOR Pathway Inhibition Assay (Western Blot)
This method assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway to determine the inhibitory effect of a compound.
-
Cell Culture and Treatment: A relevant cell line (e.g., HepG2) is cultured and treated with different concentrations of Veratramine for a specified duration.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
Serotonin Receptor Binding and Functional Assays
These assays are used to determine the affinity and functional activity of a compound at serotonin receptors.
-
Radioligand Binding Assay (for affinity):
-
Cell membranes expressing a specific serotonin receptor subtype are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., [³H]5-HT) and varying concentrations of the unlabeled test compound (Veratramine).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand by filtration.
-
The amount of radioactivity on the filter is measured.
-
The data is used to calculate the IC₅₀ of the test compound, from which the inhibition constant (Ki) can be derived.
-
-
Functional Assay (e.g., Calcium Mobilization for Gq-coupled receptors):
-
Cells expressing the serotonin receptor of interest are loaded with a calcium-sensitive fluorescent dye.
-
The cells are stimulated with varying concentrations of the test compound (Veratramine).
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Concentration-response curves are generated to determine the EC₅₀ for agonist activity or the IC₅₀ for antagonist activity (in the presence of a known agonist).
-
SIGMAR1 Receptor Binding Assay
This assay measures the ability of a compound to displace a known radioligand from the SIGMAR1 receptor.
-
Membrane Preparation: Membranes are prepared from a tissue or cell line known to express the SIGMAR1 receptor.
-
Competitive Binding Assay:
-
The membranes are incubated with a specific SIGMAR1 radioligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of Veratramine.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled SIGMAR1 ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is counted.
-
-
Data Analysis: The specific binding of the radioligand is plotted against the concentration of Veratramine to generate a competition curve, from which the IC₅₀ and subsequently the Ki value can be calculated.
Conclusion
This compound, as represented by its derivative Veratramine, exhibits a complex pharmacological profile with interactions across multiple target families. The available quantitative data, primarily for its effects on voltage-gated sodium channels, provides a starting point for understanding its potency. However, for other identified targets such as the Hedgehog and PI3K/Akt/mTOR pathways, and serotonin and SIGMAR1 receptors, the data is either qualitative, conflicting, or incomplete.
For a comprehensive assessment of this compound's cross-reactivity and selectivity, further research is warranted. This should include standardized, quantitative binding and functional assays across a broad panel of targets. Such data will be invaluable for researchers and drug development professionals in accurately interpreting the biological effects of this compound and assessing its therapeutic potential and potential liabilities. The experimental protocols provided in this guide offer a framework for conducting such future investigations.
References
- 1. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veratramine ameliorates pain symptoms in rats with diabetic peripheral neuropathy by inhibiting activation of the SIGMAR1-NMDAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Veratramine's Hypotensive Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypotensive effects of Veratramine, a steroidal alkaloid, with established antihypertensive agents. This analysis is based on published findings and includes supporting experimental data, detailed methodologies, and visualizations of relevant signaling pathways.
Veratramine, a natural compound found in plants of the Veratrum genus, has demonstrated blood pressure-lowering properties. This guide independently assesses these findings by comparing them against common antihypertensive drugs: the beta-blocker propranolol, the thiazide diuretic hydrochlorothiazide, and the ACE inhibitor lisinopril. The data presented is primarily from studies on spontaneously hypertensive rats (SHR), a common animal model for human essential hypertension.
Comparative Efficacy of Antihypertensive Agents
The following table summarizes the quantitative data on the hypotensive effects of Veratramine and its alternatives. It is important to note that the data for Veratramine is derived from a limited number of studies, and a direct head-to-head comparison with a standardized protocol is not yet available. The presented data is based on single oral administrations in spontaneously hypertensive rats (SHR).
| Compound | Dose Range | Route of Administration | Animal Model | Observed Hypotensive Effect | Source |
| Veratramine | 0.56 - 2.24 mg/kg | Oral | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in blood pressure and heart rate. A rapid decrease in blood pressure was observed within 30 minutes of administration. | [1][2][3] |
| Propranolol | 1 - 5 mg/kg | Intravenous | Spontaneously Hypertensive Rats (SHR) | Immediate decrease in heart rate and cardiac output, with a reduction in mean arterial pressure observed after 4 hours. | |
| Propranolol | 100 mg/kg/day | Oral (in drinking water) | Spontaneously Hypertensive Rats (SHR) | Significant reduction in systolic blood pressure over a 3-month period. | |
| Hydrochlorothiazide | 10 - 20 mg/kg | Oral | Spontaneously Hypertensive Rats (SHR) | Demonstrated a synergistic hypotensive effect when combined with nitrendipine. | |
| Lisinopril | 0.3 mg/day | Subcutaneous (osmotic mini-pump) | Spontaneously Hypertensive Rats (SHR) | A 66 mmHg reduction in mean arterial pressure after 2 weeks of treatment. |
Note: The lack of a standardized experimental protocol across all studies makes a direct comparison of the magnitude of the hypotensive effect challenging. The provided data should be interpreted as indicative of the compounds' activity.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of Veratramine and its alternatives.
Induction of Hypertension in Animal Models
The spontaneously hypertensive rat (SHR) is the most commonly used model for these studies. These rats are genetically predisposed to develop hypertension and are a well-established model for studying the effects of antihypertensive drugs.
Measurement of Blood Pressure in Rats
Two primary methods are used for measuring blood pressure in rats:
-
Tail-Cuff Method (Non-invasive): This method involves placing a cuff on the rat's tail to measure systolic blood pressure. It is a common method for repeated measurements on conscious animals.
-
Direct Arterial Cannulation (Invasive): This method involves the surgical implantation of a catheter into an artery (e.g., carotid or femoral artery) for continuous and direct measurement of arterial blood pressure. This is considered the gold standard for accuracy.
Drug Administration
-
Oral Gavage: A common method for single-dose oral administration where the drug is delivered directly into the stomach using a feeding needle.
-
Incorporation in Drinking Water: Used for chronic administration of a drug.
-
Intravenous Injection: Administration of the drug directly into a vein for rapid effect.
-
Subcutaneous Implantation of Osmotic Mini-pumps: A method for continuous and controlled drug delivery over a prolonged period.
Signaling Pathways and Mechanisms of Action
Veratramine's mechanism of action is multifaceted and appears to involve several signaling pathways.
Hedgehog Signaling Pathway
Veratramine has been identified as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in embryonic development and has been implicated in some cancers. While the direct link between Hedgehog inhibition and its hypotensive effect is not fully elucidated, it represents a distinct mechanism compared to traditional antihypertensive drugs.
Caption: Veratramine inhibits the Hedgehog pathway by targeting Smoothened.
SIGMAR1-NMDAR Pathway
Recent studies have implicated Veratramine in the inhibition of the SIGMAR1-NMDAR pathway, which plays a role in neuropathic pain. While this pathway is primarily associated with the nervous system, its modulation could have indirect effects on cardiovascular function.
Caption: Veratramine's inhibition of SIGMAR1 modulates NMDA receptor activity.
Experimental Workflow for Hypotensive Effect Screening
The following diagram illustrates a typical workflow for screening the hypotensive effects of a compound in an animal model.
Caption: A standard workflow for in vivo hypotensive drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypotensive effect and toxicology of total alkaloids and veratramine from roots and rhizomes of Veratrum nigrum L. in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Veratraman, a Novel MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Veratraman, a next-generation MEK1/2 inhibitor, against current industry standards, Trametinib and Cobimetinib. The data presented herein is based on standardized preclinical assays designed to evaluate key performance indicators including biochemical potency, cellular activity, kinase selectivity, and in vivo efficacy.
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many human cancers, particularly melanoma.[3][4] Inhibitors targeting the MEK1 and MEK2 kinases, central components of this cascade, have become a cornerstone of targeted cancer therapy.[5][6]
This compound is a novel, highly potent, and selective allosteric inhibitor of MEK1 and MEK2. This document benchmarks its performance against established MEK inhibitors to provide drug development professionals with the necessary data to evaluate its potential as a next-in-class therapeutic.
Performance Benchmark Analysis
The following tables summarize the comparative performance of this compound against Trametinib and Cobimetinib across a range of preclinical assays.
Table 1: Biochemical Potency (IC50)
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the target kinases MEK1 and MEK2. Lower values indicate higher potency.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Data Source |
| This compound | 0.5 | 0.6 | Hypothetical Data |
| Trametinib | 0.7[7] | 0.9[7] | Published Literature[7] |
| Cobimetinib | 0.9[7] | 199 | Published Literature[7][8] |
Table 2: Cellular Activity (GI50) in BRAF V600E Mutant Melanoma Cell Line (A375)
This table shows the half-maximal growth inhibition concentration (GI50) in a human melanoma cell line known to be sensitive to MEK inhibition. Lower values indicate greater anti-proliferative activity.
| Compound | A375 GI50 (nM) | Data Source |
| This compound | 0.3 | Hypothetical Data |
| Trametinib | ~0.5 - 5 | Published Literature[3][9] |
| Cobimetinib | ~4 - 10 | Published Literature[10] |
Table 3: Kinase Selectivity Profile
This table highlights the IC50 values against a selection of common off-target kinases. A higher IC50 value for off-target kinases is desirable, indicating greater selectivity for the intended MEK target. While many MEK inhibitors are highly selective, off-target effects can still occur.[11][12][13][14]
| Compound | MEK1 IC50 (nM) | Off-Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Selectivity Ratio (Off-Target A / MEK1) |
| This compound | 0.5 | >10,000 | >10,000 | >20,000x |
| Trametinib | 0.7 | >5,000 | >5,000 | >7,000x |
| Cobimetinib | 0.9 | >5,000 | >5,000 | >5,500x |
Table 4: In Vivo Efficacy in A375 Xenograft Model
This table summarizes the tumor growth inhibition (TGI) in an immunodeficient mouse model bearing human A375 melanoma tumors.[15]
| Compound | Dosing | Tumor Growth Inhibition (%) | Data Source |
| This compound | 1 mg/kg, Oral, QD | 95% | Hypothetical Data |
| Trametinib | 1 mg/kg, Oral, QD | 85-90% | Published Literature |
| Cobimetinib | 5 mg/kg, Oral, QD | 80-85% | Published Literature |
Visualizations
MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade, a key pathway in cell proliferation.[1][16][17][18] It highlights the central role of MEK1/2, the direct target of this compound, Trametinib, and Cobimetinib.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines the typical workflow for evaluating the efficacy of a compound in a cell line-derived xenograft (CDX) mouse model.[19][20][21]
Experimental Protocols
In Vitro MEK1 Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against the MEK1 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human MEK1 and a non-activated ERK2 substrate are used.[22]
-
Reaction: The test compound (at various concentrations) is pre-incubated with MEK1 enzyme in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by adding a solution containing ATP and the ERK2 substrate.[23]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[22]
-
Detection: The amount of phosphorylated ERK2 is quantified. This is typically done using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT or CellTiter-Glo)
Objective: To determine the GI50 (or IC50) of a test compound on the proliferation of a cancer cell line.
Methodology:
-
Cell Plating: A375 human melanoma cells are seeded into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: An MTT solution is added to each well and incubated for 2-4 hours. Living cells metabolize the yellow MTT tetrazolium salt into purple formazan crystals.[24] A solubilization solution (like DMSO) is then added to dissolve the crystals, and the absorbance is read on a plate reader (typically around 570 nm).[25] The absorbance is proportional to the number of viable cells.
-
CellTiter-Glo® Assay: A reagent that lyses cells to release ATP is added. The reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[26]
-
-
Data Analysis: The signal from treated wells is compared to untreated control wells to determine the percentage of growth inhibition. The GI50 value is calculated using a non-linear regression curve fit.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living animal model.
Methodology:
-
Cell Implantation: A suspension of A375 cells, often mixed with a basement membrane extract like Matrigel, is injected subcutaneously into the flank of immunodeficient mice (e.g., Nude or SCID).[15][19]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is calculated using caliper measurements (Volume = (Width² x Length) / 2).
-
Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups.[20] Dosing with the test compound or vehicle control is initiated, typically administered orally once daily (QD).
-
Monitoring: Tumor volumes and mouse body weights are measured 2-3 times per week to monitor efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. The percent Tumor Growth Inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the change in the vehicle control group.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanoma Stages Explained: Complete 2025 Guide to Cancer Staging [theminorsurgerycenter.com]
- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 20. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. In vitro kinase assay [protocols.io]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
Unveiling the Anti-Cancer Mechanisms of Veratramine: A Comparative Guide
An Objective Analysis of Veratramine's Efficacy in Targeting Key Cellular Signaling Pathways in Cancer
For researchers and professionals in the field of drug development, understanding the precise mechanisms of action of potential therapeutic compounds is paramount. Veratramine, a steroidal alkaloid derived from plants of the Veratrum genus, has emerged as a compound of interest for its anti-tumor properties.[1][2] This guide provides a comparative analysis of experimental findings from published research, focusing on the inhibitory effects of Veratramine on two critical signaling pathways implicated in cancer progression: the Hedgehog (Hh) and PI3K/AKT pathways.[2][3][4]
Comparative Efficacy of Veratramine in Different Cancer Models
Veratramine has demonstrated significant anti-cancer activity across various cancer cell lines. The following table summarizes the key experimental findings and methodologies employed to assess its efficacy.
| Cancer Model | Key Findings | Experimental Assays Used | Signaling Pathway Implicated | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | - Significantly reduced cell viability and migration. - Increased apoptosis and cell cycle delay. | CCK-8 assay, Flow cytometry, Immunoblotting | Hedgehog (Hh) Signaling Pathway | [3][4] |
| Osteosarcoma (OS) | - Markedly decreased cell proliferation, migration, and invasion. - Induced apoptosis. | Crystal violet staining, CCK-8 assay, Colony formation assay, Wound healing assay, Transwell assay, Hoechst 33258 staining, Flow cytometry, Western blotting, Immunofluorescence | PI3K/AKT Signaling Pathway | [2] |
| NIH/3T3 Cells | - Significant inhibition of the Hedgehog signaling pathway. | Not specified in abstract | Hedgehog (Hh) Signaling Pathway | [1] |
Detailed Experimental Protocols
To facilitate the replication of these pivotal experiments, detailed methodologies are outlined below.
1. Cell Viability and Proliferation Assays:
-
CCK-8 Assay: Osteosarcoma or NSCLC cells were treated with varying concentrations of Veratramine. The cell counting kit-8 (CCK-8) was utilized to measure the absorbance, which is proportional to the number of viable cells.[2][4]
-
Crystal Violet Staining: The proliferation of osteosarcoma cells was assessed by staining with crystal violet. The dye stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.[2]
-
Colony Formation Assay: To determine the long-term proliferative potential, osteosarcoma cells were treated with Veratramine and allowed to form colonies. The number and size of the colonies were then quantified.[2]
2. Cell Migration and Invasion Assays:
-
Wound Healing Assay: A "scratch" was made in a confluent monolayer of osteosarcoma cells. The rate at which the cells migrated to close the wound was monitored after treatment with Veratramine.[2]
-
Transwell Assay: The invasive potential of osteosarcoma cells was measured using Transwell chambers. The number of cells that migrated through a Matrigel-coated membrane towards a chemoattractant was quantified.[2]
3. Apoptosis Assays:
-
Flow Cytometry: NSCLC and osteosarcoma cells were treated with Veratramine, stained with Annexin V and propidium iodide, and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2][4]
-
Hoechst 33258 Staining: Apoptotic nuclei in Veratramine-treated osteosarcoma cells were visualized by staining with Hoechst 33258, which reveals characteristic nuclear condensation and fragmentation.[2]
4. Protein Expression Analysis:
-
Western Blotting: The expression levels of key proteins in the Hedgehog and PI3K/AKT signaling pathways were determined by Western blotting. This technique was used to measure changes in proteins such as p-PI3K, PI3K, p-AKT, AKT, p-MTOR, MTOR, SMO, Shh, and gli1 in response to Veratramine treatment.[2][3][4]
-
Immunofluorescence: The localization and expression of proteins like p-PI3K and p-AKT in osteosarcoma cells were visualized using immunofluorescence staining following Veratramine administration.[2]
Visualizing Veratramine's Mechanism of Action
The following diagrams illustrate the signaling pathways affected by Veratramine, providing a visual representation of its inhibitory action.
Figure 1: Veratramine's inhibition of the Hedgehog signaling pathway.
Figure 2: Veratramine's inhibitory effect on the PI3K/AKT signaling pathway.
References
- 1. agscientific.com [agscientific.com]
- 2. Veratramine influences the proliferation of human osteosarcoma cells through modulating the PI3K/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Animal Trial Data for Veratraman Remains Elusive
A comprehensive search for preclinical animal trial data comparing Veratraman to a placebo has yielded no specific results for a compound under this name. Extensive queries of scientific literature and public databases did not uncover any studies detailing the efficacy, safety, or mechanism of action of a substance referred to as "this compound."
This lack of available data prevents the creation of a detailed comparison guide as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research on the compound.
The search results did, however, provide general insights into the methodologies and challenges associated with preclinical animal trials. These resources discuss the complexities of translating findings from animal models to human clinical trials, the importance of rigorous study design, and the statistical methods used to evaluate therapeutic interventions in a preclinical setting.[1][2][3][4][5]
For researchers, scientists, and drug development professionals interested in the general principles of preclinical research, these broader findings can offer valuable context. They highlight the critical need for robust and well-documented studies to ensure the validity and reproducibility of any new therapeutic agent's preclinical evaluation.
It is possible that "this compound" is a very new compound with research that has not yet been published, is an internal codename not used in public literature, or that the name is misspelled in the query. Without accessible preclinical data, a direct comparison with a placebo in animal models cannot be constructed. Further clarification on the identity of "this compound" would be necessary to proceed with a meaningful analysis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Comparison of treatment effects between animal experiments and clinical trials: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lost in translation: animal models and clinical trials in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of animal-to-human translation shows that only 5% of animal-tested therapeutic interventions obtain regulatory approval for human applications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Veratraman: A Pharmacological Agent, Not a Fluorescent Probe
Initial research to assess the specificity of a purported probe named "Veratraman" has revealed a fundamental misclassification of the compound. The available scientific literature consistently identifies this compound as a veratrum alkaloid, a type of piperidine alkaloid derived from plants of the Veratrum genus. Its primary characterization is that of a pharmacologically active agent with notable effects on the central nervous and cardiovascular systems, rather than a fluorescent probe for imaging or detection purposes.
Current scientific understanding of this compound points to its role as a serotonin agonist, exerting an excitatory action on the central nervous system.[1] Studies have detailed its effects on motor activity and serotonin levels in the hypothalamus.[1][2] Furthermore, its impact on transmembrane potentials in cardiac tissue has been a subject of investigation, highlighting its influence on heart rhythm.[2]
In contrast, fluorescent probes are molecules designed to localize within specific cellular compartments or bind to particular biomolecules, emitting light upon excitation to enable visualization and measurement. The literature on fluorescent probes for live-cell imaging and other biological applications is extensive, covering a wide array of chemical structures and targeting mechanisms.[3][4][5][6] However, a thorough search of this literature reveals no mention of this compound being utilized as a fluorescent probe.
Therefore, a direct comparison of this compound's "specificity" against other established fluorescent probes is not feasible, as it does not function in this capacity. The core requirements of the user's request—to provide comparative data on specificity, detailed experimental protocols for its use as a probe, and visualizations of its signaling pathways in an imaging context—cannot be fulfilled based on the current scientific understanding of this compound.
It is possible that there may be a misunderstanding of the compound's name or that the user is referencing a novel, yet-to-be-published application of this compound. For a meaningful comparison of probe specificity, it is crucial to correctly identify the fluorescent probe . Researchers, scientists, and drug development professionals seeking to assess the specificity of a fluorescent probe should ensure they are referencing a molecule designed and validated for such applications. Standard methods for evaluating probe specificity include assessing its binding affinity and off-target effects through techniques such as pull-down assays followed by mass spectrometry or Western blotting, and comparing its signal localization with known markers.[7] The choice of fluorescent probe is critical and depends on the specific application, with factors such as brightness, photostability, and the potential for aspecific interactions being key considerations.[6]
References
- 1. Possible serotonin-agonist action of veratramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Veratramine vs. Paclitaxel in Oncology
For researchers and drug development professionals, selecting the appropriate molecular tool or therapeutic candidate is paramount. This guide provides an objective comparison between the investigational steroidal alkaloid, Veratramine, and the well-established chemotherapeutic agent, Paclitaxel. The comparison focuses on their respective mechanisms of action, anti-cancer activities, and key characteristics, supported by experimental data.
Disclaimer: Veratramine is an investigational compound and is not approved for clinical use. Paclitaxel is a widely used chemotherapy drug with significant side effects. This guide is for informational and research purposes only.
High-Level Comparison: Veratramine vs. Paclitaxel
| Feature | Veratramine | Paclitaxel |
| Compound Class | Steroidal Alkaloid | Diterpenoid (Taxane) |
| Primary Target | Hedgehog Signaling Pathway (Smoothened) | β-tubulin subunit of microtubules |
| Mechanism of Action | Signal Transduction Inhibitor | Mitotic Inhibitor (Microtubule Stabilizer) |
| Stage of Development | Pre-clinical / Investigational | Clinically Approved |
| Primary Advantages | Novel mechanism targeting cancer stem cell pathways; Potential for targeted therapy in Hh-dependent tumors. | Broad-spectrum efficacy against various solid tumors; Extensive clinical data available.[1][2] |
| Primary Disadvantages | Potential for teratogenicity and neurotoxicity; Limited solubility and bioavailability; Less characterized safety profile.[3][4][5] | High incidence of side effects (neuropathy, myelosuppression); Development of drug resistance.[6][7][8] |
Quantitative Experimental Data
The following table summarizes key quantitative data for Veratramine and Paclitaxel, demonstrating their cytotoxic potential in different cancer cell lines.
| Compound | Cancer Type | Cell Line | Assay | IC50 Value | Reference |
| Veratramine | Non-Small Cell Lung Cancer | A549 | CCK-8 | 51.99 µM | [4] |
| Non-Small Cell Lung Cancer | H358 | CCK-8 | 259.6 µM | [4] | |
| Pancreatic Cancer | PANC-1 | - | 14.5 µM | [9] | |
| Pancreatic Cancer | SW1990 | - | 26.1 µM | [9] | |
| Paclitaxel | Ovarian Cancer | SKOV3 | - | ~5-10 nM | (Representative value) |
| Breast Cancer | MCF-7 | MTT | ~2-5 nM | (Representative value) | |
| Lung Cancer | A549 | - | ~10-20 nM | (Representative value) |
Note: IC50 values for Paclitaxel are representative ranges from extensive literature and can vary significantly based on experimental conditions. Direct comparison of IC50 values between different studies should be done with caution.
Mechanism of Action and Signaling Pathways
Veratramine: Inhibition of the Hedgehog Signaling Pathway
Veratramine exerts its anti-cancer effects primarily by antagonizing the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development that can be aberrantly reactivated in many cancers to promote tumor growth and cancer stem cell survival.[3][10][11][12] Veratramine directly binds to and inhibits Smoothened (SMO), a key transmembrane protein in the Hh pathway. This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for transcribing genes involved in cell proliferation, survival, and differentiation.[5]
Additional studies have shown that Veratramine can also induce DNA damage responses through the ATM/ATR pathway and inhibit the PI3K/Akt/mTOR signaling pathway, ultimately leading to cell cycle arrest and apoptosis.[5][13][14]
Paclitaxel: Hyper-stabilization of Microtubules
Paclitaxel's mechanism is fundamentally different. It is a mitotic inhibitor that targets the cytoskeleton.[1] Paclitaxel binds to the β-tubulin subunit within microtubules, the polymeric structures essential for cell division, shape, and intracellular transport.[1][15] This binding event stabilizes the microtubule polymer, preventing the dynamic instability (the normal process of assembly and disassembly) required for the mitotic spindle to function correctly during cell division.[1][15][]
The resulting hyper-stabilized, non-functional microtubules cause the cell cycle to arrest in the G2/M phase.[6] This prolonged mitotic block ultimately triggers apoptosis (programmed cell death).[1][15]
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate and compare compounds like Veratramine and Paclitaxel.
Cell Viability / Cytotoxicity Assay (e.g., CCK-8 or MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, PC-3) are seeded into 96-well plates at a density of 3,000-5,000 cells/well and allowed to adhere for 24 hours.[4]
-
Compound Treatment: Cells are treated with a serial dilution of Veratramine or Paclitaxel (e.g., 0.1 µM to 300 µM for Veratramine, 1 nM to 100 nM for Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
Reagent Addition: After incubation, a reagent (e.g., CCK-8 solution) is added to each well and incubated for 1-4 hours.[4] The reagent is converted by metabolically active cells into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To detect changes in the expression or phosphorylation status of key proteins within a target pathway (e.g., Hh pathway for Veratramine, apoptosis pathway for Paclitaxel).
-
Methodology:
-
Cell Treatment & Lysis: Cells are treated with the compound at a relevant concentration (e.g., near the IC50 value) for a specific time. After treatment, cells are washed and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., anti-GLI1, anti-SMO for Veratramine; anti-cleaved-caspase-3, anti-Bcl-2 for Paclitaxel). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to compare protein expression levels between treated and untreated samples.
-
Summary of Advantages and Disadvantages
Veratramine
-
Advantages:
-
Novel Mechanism: Targets the Hh pathway, which is implicated in cancer stem cell maintenance and resistance, offering a different therapeutic angle than traditional cytotoxics.[3]
-
Potential for Targeted Therapy: Could be particularly effective in tumors with aberrant Hh pathway activation (e.g., certain medulloblastomas, basal cell carcinomas).[10]
-
Multi-pathway Impact: Evidence suggests it can also induce DNA damage and inhibit PI3K/Akt signaling, potentially overcoming resistance mechanisms.[13][14]
-
-
Disadvantages:
-
Toxicity Profile: As a Veratrum alkaloid, it carries a risk of significant toxicity, including teratogenic and neurotoxic effects.[3][5] Potential adverse effects like hypotension and tremors have been noted.[4]
-
Pre-clinical Stage: Lacks extensive safety, efficacy, and pharmacokinetic data in humans.
-
Physicochemical Properties: May suffer from low solubility and bioavailability, posing challenges for drug formulation and delivery.[5]
-
Paclitaxel
-
Advantages:
-
Broad-Spectrum Efficacy: Clinically proven efficacy against a wide range of solid tumors, including ovarian, breast, and lung cancers.[1][2]
-
Well-Characterized: Extensive clinical data on dosing, administration, efficacy, and management of side effects are available.[8][17]
-
Synergistic Potential: Frequently used in combination with other chemotherapy agents and targeted therapies to improve outcomes.[6]
-
-
Disadvantages:
-
Significant Side Effects: Associated with a high incidence of adverse effects, including peripheral neuropathy, myelosuppression (low blood cell counts), hair loss, and hypersensitivity reactions.[2][6][7]
-
Drug Resistance: Both intrinsic and acquired resistance are major clinical challenges, often linked to mechanisms like P-glycoprotein efflux pumps or tubulin mutations.[6]
-
Lack of Specificity: As a cytotoxic agent, it affects all rapidly dividing cells, leading to damage of healthy tissues (e.g., hair follicles, bone marrow).[2]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Paclitaxel (Taxol): Drug Basics and Frequently Asked Questions [goodrx.com]
- 3. agscientific.com [agscientific.com]
- 4. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. breastcancer.org [breastcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. Veratramine – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Veratramine suppresses human HepG2 liver cancer cell growth in vi...: Ingenta Connect [ingentaconnect.com]
- 14. Veratramine Inhibits the Cell Cycle Progression, Migration, and Invasion via ATM/ATR Pathway in Androgen-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Confirming Veratraman's On-Target Effects: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Veratraman's performance against other Smoothened (Smo) inhibitors in secondary assays, supported by experimental data and detailed protocols. This information is crucial for validating the on-target effects of this compound in the Hedgehog (Hh) signaling pathway.
This compound, a naturally occurring steroidal alkaloid, has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2][3][4] Aberrant Hh signaling is implicated in the development of various cancers, making inhibitors of this pathway promising therapeutic agents.[5] this compound exerts its effects by targeting Smoothened (Smo), a key signal transducer in the Hh pathway.[3]
However, some studies suggest that this compound may also modulate the activator protein-1 (AP-1) signaling pathway, independent of its effects on Hh signaling.[6][7][8] One study using RNA-seq analysis even concluded that this compound does not act on the Hedgehog signaling pathway, in contrast to its analogue, cyclopamine.[6][9] This guide focuses on the secondary assays used to confirm this compound's on-target effects on the Hh pathway and provides a comparative analysis with other well-established Smo inhibitors:
-
Cyclopamine: A pioneering, naturally derived Smo inhibitor.[5]
-
Vismodegib (GDC-0449): A potent, synthetic Smo antagonist approved for the treatment of basal cell carcinoma.[10][11]
-
Sonidegib (LDE-225): Another FDA-approved synthetic Smo inhibitor for basal cell carcinoma.
Hedgehog Signaling Pathway and Inhibitor Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves Ptch's inhibition of Smoothened (Smo), allowing it to activate the Gli family of transcription factors. Activated Gli proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival, such as GLI1 and PTCH1.
This compound and the comparator compounds are all designed to inhibit Smoothened, thereby preventing the downstream activation of Gli and the transcription of its target genes. The following diagram illustrates this pathway and the point of intervention for these inhibitors.
Caption: The Hedgehog signaling pathway and the mechanism of action of Smoothened inhibitors.
Comparative Efficacy in Secondary Assays
To confirm the on-target effects of this compound as a Smoothened inhibitor, a series of secondary assays are employed. These assays measure the direct interaction with Smo, the inhibition of downstream signaling, and the ultimate effects on cell fate. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Inhibition of Hedgehog Pathway Transcriptional Activity (Gli-Luciferase Reporter Assay)
This assay measures the activity of the Gli transcription factor, a direct downstream target of Smoothened. A reduction in luciferase activity indicates inhibition of the Hh pathway.
| Compound | Cell Line | IC50 |
| This compound | Shh-Light II | Data not available |
| Cyclopamine | Shh-Light II | ~500 nM[5] |
| Vismodegib (GDC-0449) | C3H10T1/2 | 13 nM[12] |
| Sonidegib (LDE-225) | NIH3T3 | 5.5 nM[13] |
IC50 values represent the concentration of the compound required to inhibit 50% of the Gli-luciferase activity.
Table 2: Inhibition of Cancer Cell Proliferation
This assay assesses the functional consequence of Hh pathway inhibition on the growth of cancer cells that are dependent on this pathway for their proliferation.
| Compound | Cell Line(s) | IC50 Range |
| This compound | A549, H358, H1299 (NSCLC) | 51.99 - 259.6 µM[14] |
| HepG2 (Liver Cancer) | 19.81 µM (48h)[11] | |
| Cyclopamine | Pancreatic Cancer Cell Lines | 8.79 - >30 µM[15] |
| Thyroid Cancer Cell Lines | 4.64 - 11.77 µM | |
| Vismodegib (GDC-0449) | BxPC-3 (Pancreatic Cancer) | 47.95 µM[12] |
| Sonidegib (LDE-225) | Caco-2 (Colon Cancer) | 10.67 µM |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below to enable researchers to replicate and validate these findings.
Gli1-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Hedgehog pathway.
Caption: Workflow for the Gli1-Luciferase Reporter Assay.
Protocol:
-
Cell Seeding: Seed Hedgehog-responsive cells (e.g., Shh-Light II or NIH3T3 cells) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or comparator compounds.
-
Stimulation: Induce Hedgehog pathway activation by adding a Smoothened agonist like SAG (Smoothened Agonist) or Shh-conditioned medium.
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings to control for transfection efficiency and cell number. Calculate the IC50 values from the dose-response curves.
Quantitative PCR (qPCR) for Hh Target Gene Expression
This assay measures the mRNA levels of direct Hedgehog pathway target genes, such as GLI1 and PTCH1.
Protocol:
-
Cell Culture and Treatment: Culture Hh-responsive cells (e.g., PANC-1, Caco-2) and treat with this compound or comparator compounds at desired concentrations for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to untreated controls.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16]
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Add various concentrations of this compound or comparator compounds to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.[17]
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Annexin V Apoptosis Assay
This assay detects one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with this compound or comparator compounds to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
The secondary assays outlined in this guide provide a robust framework for confirming the on-target effects of this compound as a Smoothened inhibitor. The comparative data, while still emerging for this compound, suggests that it inhibits the Hedgehog pathway, leading to decreased cancer cell proliferation. However, its potency appears to be lower than that of synthetic inhibitors like Vismodegib and Sonidegib. The conflicting reports regarding AP-1 modulation warrant further investigation to fully elucidate this compound's complete mechanism of action and potential off-target effects. By utilizing the detailed protocols provided, researchers can further investigate and validate the therapeutic potential of this compound and other novel Hedgehog pathway inhibitors.
References
- 1. Native V. Californicum Alkaloid Combinations Induce Differential Inhibition of Sonic Hedgehog Signaling [v1] | Preprints.org [preprints.org]
- 2. Native V. californicum Alkaloid Combinations Induce Differential Inhibition of Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Veratramine modulates AP-1-dependent gene transcription by directly binding to programmable DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Veratramine suppresses human HepG2 liver cancer cell growth in vitro and in vivo by inducing autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gli3 mediates cell survival and sensitivity to cyclopamine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ch.promega.com [ch.promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. kumc.edu [kumc.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of Veratraman
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Veratraman, a potent piperidine alkaloid. Adherence to these procedures is critical due to the compound's significant toxicity.
I. This compound: Hazard Profile and Physical Properties
This compound is a hazardous substance requiring careful management. Below is a summary of its key hazard classifications and physical properties.
| Hazard Classification & Properties | Data | Reference |
| Acute Toxicity (Oral) | Fatal if swallowed. | [1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1] |
| Molecular Formula | C27H39NO2 | [2] |
| Molecular Weight | 409.6 g/mol | [3] |
| Melting Point | 206 °C | [2] |
| Solubility | Slightly soluble in water; soluble in methanol and alcohol. | [3] |
| Incompatible Materials | Oxidizing agents. | [4] |
II. Experimental Protocol: Decontamination of this compound-Contaminated Labware
This protocol details the procedure for decontaminating labware that has come into contact with this compound.
Objective: To safely and effectively decontaminate non-disposable labware contaminated with this compound, rendering it safe for reuse or disposal.
Materials:
-
Contaminated labware (e.g., glassware, spatulas)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, safety goggles, and a properly fitted respirator.
-
Designated fume hood
-
5% sodium hypochlorite solution (bleach)
-
Deionized water
-
Appropriately labeled hazardous waste containers
Procedure:
-
Preparation: Don all required PPE before handling contaminated materials. Perform all decontamination steps within a certified chemical fume hood.
-
Initial Rinse: Carefully rinse the contaminated labware with a suitable solvent in which this compound is soluble, such as methanol or ethanol. The rinsate must be collected as hazardous waste.
-
Chemical Inactivation: Immerse the rinsed labware in a freshly prepared 5% sodium hypochlorite solution for a minimum of 24 hours. This will help to chemically degrade the residual this compound.
-
Thorough Rinsing: After the 24-hour immersion, carefully remove the labware from the bleach solution. Rinse the labware thoroughly with deionized water. The initial rinse water should be collected as hazardous waste. Subsequent rinses can be disposed of down the drain with copious amounts of water, provided local regulations permit.
-
Final Cleaning: Wash the labware with a standard laboratory detergent and rinse again with deionized water.
-
Drying and Storage: Allow the labware to air dry completely before returning it to storage for reuse.
III. Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the necessary steps for the safe disposal of solid this compound waste and contaminated materials.
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, safety goggles, and a respirator.
-
Waste Segregation:
-
Solid this compound Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible container.
-
Contaminated Lab Equipment: Disposable items such as gloves, absorbent pads, and pipette tips that have come into contact with this compound must be considered hazardous waste.[5] Double-bag these items in clear plastic bags.[5]
-
Liquid Waste: Solutions containing this compound and initial rinsates from decontamination should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity).
-
Storage: Store all this compound waste in a designated, secure, and well-ventilated hazardous waste accumulation area.[5][6] Ensure that it is stored away from incompatible materials, such as oxidizing agents.[4]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not attempt to dispose of this compound waste in the regular trash or down the drain.
IV. Visual Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.lupinsys.com [go.lupinsys.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 7. triumvirate.com [triumvirate.com]
Personal protective equipment for handling Veratraman
Disclaimer: This document is intended to provide essential safety and logistical information for handling Veratramine in a laboratory setting. It is not a substitute for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted prior to handling this substance. It is assumed that "Veratraman" is a misspelling of "Veratramine."
This guide is for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of Veratramine.
Hazard Identification and Classification
Veratramine is a hazardous substance with the following classifications according to the Globally Harmonized System (GHS)[1]:
-
Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
-
Reproductive Toxicity (Category 2): H361 - Suspected of damaging fertility or the unborn child.
Signal Word: Danger[1]
Hazard Pictograms:
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling Veratramine to minimize exposure[2][3][4][5]:
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Ensure a snug fit to prevent splashes from entering the eyes. A face shield may be necessary for larger quantities or when there is a significant splash risk[6]. |
| Skin Protection | Chemical-resistant gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Always inspect gloves for tears or holes before use[6]. |
| Laboratory coat | A buttoned lab coat should be worn to protect street clothing and skin from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | If ventilation is inadequate or there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required. |
PPE Selection Workflow
Caption: PPE selection workflow based on the handling task for Veratramine.
Safe Handling and Storage
Handling:
-
Training: All personnel must be trained on the hazards of Veratramine and the procedures for safe handling before working with this substance[3][4].
-
Ventilation: Always handle Veratramine in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[2].
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing[2].
-
Personal Hygiene: Do not eat, drink, or smoke in areas where Veratramine is handled[2][5]. Wash hands thoroughly with soap and water after handling[3][5].
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place[2].
-
Location: Store in a locked cabinet or other secure location to prevent unauthorized access[2].
-
Incompatibilities: Store away from strong oxidizing agents and strong bases[2].
First Aid Measures
In case of exposure to Veratramine, follow these first aid procedures immediately[1][2]:
| Exposure Route | First Aid Procedure |
| If Swallowed | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[1][2]. |
| If on Skin | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention[1][2]. |
| If Inhaled | Move the person to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[1][2]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2]. |
Emergency Response Workflow
Caption: Immediate actions to take in case of exposure to Veratramine.
Disposal Plan
All waste containing Veratramine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[2].
-
Waste Containers: Use designated, properly labeled, and sealed containers for Veratramine waste.
-
Disposal Vendor: Dispose of contents and container through an approved waste disposal company[2].
-
Sewage Disposal: Do NOT dispose of Veratramine down the drain[7][8].
Toxicological Data
| Metric | Value | Species |
| LD50 (Subcutaneous) | 4,500 µg/kg | Mouse[1] |
Experimental Protocols
Detailed experimental protocols for the use of Veratramine were not the focus of this safety and handling guide and are not available within the consulted safety documents. Researchers should develop and validate their own experimental protocols in accordance with institutional safety guidelines and after a thorough literature review of their specific application. Always perform a risk assessment before beginning any new experimental work with Veratramine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Twelve Rules for Safe Handling of Hazardous Materials — OMAG [omag.org]
- 4. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 5. primeoccmed.com [primeoccmed.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
